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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Elucidation and Application of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic Acid in Advanced Peptide Therapeutics

As a Senior Application Scientist, I approach the synthesis of constrained peptide therapeutics not merely as a sequence of chemical steps, but as a rigorous system of thermodynamic and kinetic problem-solving. The unnat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis of constrained peptide therapeutics not merely as a sequence of chemical steps, but as a rigorous system of thermodynamic and kinetic problem-solving. The unnatural amino acid 2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (commonly referred to as Boc- α -methyl-L-allylglycine) is a cornerstone building block in this domain.

This whitepaper provides an in-depth technical analysis of its chemical structure, mechanistic utility in peptide stapling, and the self-validating experimental protocols required to successfully incorporate it into solid-phase peptide synthesis (SPPS).

Chemical Identity & Structural Elucidation

The utility of 2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid stems directly from its highly specialized structural topology. Registered under CAS number 136707-27-2, this compound is an α,α -disubstituted, non-proteinogenic amino acid.

Structural Causality
  • α -Methyl Group: The presence of the methyl group at the alpha carbon induces a profound steric encumbrance known as the Thorpe-Ingold effect. This restricts the peptide backbone's dihedral angles ( ϕ,ψ ), strongly biasing the resulting peptide sequence toward an α -helical conformation even before cross-linking occurs.

  • α -Allyl Group: The 3-carbon alkenyl side chain (-CH₂-CH=CH₂) provides the terminal olefin necessary for ruthenium-catalyzed metathesis[1].

  • Boc Protecting Group: The tert-butoxycarbonyl group ensures orthogonal protection during specific synthetic routes, particularly in Boc-SPPS, allowing for harsh acidic cleavage (e.g., HF) while remaining stable under basic coupling conditions[2].

Quantitative Physicochemical Data

To facilitate rapid reference for synthetic planning, the quantitative parameters of this compound are summarized below.

Table 1: Physicochemical Properties of Boc- α -methyl-L-allylglycine

PropertyValue
Chemical Name (S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid
Common Synonyms Boc- α -methyl-L-allylglycine; Boc- α -allyl-L-alanine
CAS Registry Number 136707-27-2
Molecular Formula C₁₁H₁₉NO₄[3]
Molecular Weight 229.27 g/mol [2]
Exact Mass 229.1314 Da[2]
Topological Polar Surface Area (TPSA) 75.6 Ų[2]
XLogP3 1.9[2]
Stereochemistry L-configuration (S-enantiomer)

Mechanistic Role in Peptide Stapling

In the development of cell-permeable biologics, native peptides often suffer from rapid proteolytic degradation and lack of secondary structure in solution. We utilize Boc- α -methyl-L-allylglycine to construct "stapled peptides." By inserting two olefin-bearing unnatural amino acids at specific intervals (typically i,i+3 or i,i+4 ), we can covalently cross-link the side chains via Ring-Closing Metathesis (RCM) .

The Metathesis Mechanism

The RCM reaction is driven by a ruthenium-based Grubbs catalyst. The mechanism relies on a sequence of [2+2] cycloadditions and cycloreversions. The terminal allyl group of our compound coordinates with the ruthenium center, forming a metallacyclobutane intermediate. The thermodynamic driving force of this reaction is the release of volatile ethylene gas, which pushes the equilibrium toward the cross-linked peptide product.

RCM_Mechanism Precatalyst Grubbs Catalyst (Ru) Initiation Coordination Olefin Coordination (Allyl Group) Precatalyst->Coordination Cycloaddition [2+2] Cycloaddition (Metallacyclobutane) Coordination->Cycloaddition Cycloreversion Cycloreversion (Ethylene Release) Cycloaddition->Cycloreversion Cycloreversion->Coordination Catalyst Regeneration Product Cross-Linked Peptide Staple Cycloreversion->Product

Caption: Ruthenium-catalyzed Ring-Closing Metathesis (RCM) mechanism for peptide stapling.

Experimental Protocols & Self-Validating Workflows

Working with α,α -disubstituted amino acids requires deviations from standard peptide synthesis protocols. The extreme steric bulk of the quaternary alpha-carbon drastically reduces the nucleophilicity of the amine and the electrophilicity of the activated carbonyl.

Protocol A: High-Efficiency Coupling Strategy

To overcome the activation energy barrier imposed by the α -methyl group, standard HBTU/HOBt coupling is insufficient. We must employ highly reactive uronium salts.

  • Resin Swelling: Swell the peptide-resin in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Activation: Dissolve 4.0 equivalents of Boc- α -methyl-L-allylglycine and 3.9 equivalents of in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU generates a highly reactive 7-aza-OBt ester. The nitrogen in the pyridine ring of HOAt acts as a general base (neighboring group participation), accelerating acylation despite the steric hindrance.

  • Coupling: Add the activated mixture to the resin. React for 3 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.

  • Self-Validation (Critical): The standard Kaiser test frequently yields false negatives for sterically hindered primary amines. Do not rely on it. Instead, perform a micro-cleavage of a few resin beads using TFA/TIS/H₂O (95:2.5:2.5) and analyze via LC-MS to confirm the mass addition of +129 Da (the mass of the coupled residue minus the Boc group, which is cleaved during validation).

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Once the peptide sequence is fully elongated, the olefin side chains must be cross-linked prior to final cleavage.

  • Solvent Exchange: Wash the resin extensively with anhydrous 1,2-Dichloroethane (DCE).

    • Causality: DCE provides superior resin swelling compared to DCM and has a higher boiling point, accommodating slightly elevated reaction temperatures if needed.

  • Degassing: Bubble dry Nitrogen (N₂) or Argon gas through the resin suspension for 15 minutes.

    • Causality: Grubbs catalysts are highly sensitive to oxygen degradation. Furthermore, gas bubbling provides gentle, continuous agitation. Mechanical stirring bars will crush the fragile polystyrene resin beads, leading to blocked frits and failed syntheses.

  • Catalysis: Add 15-20 mol% of Grubbs Generation I or II catalyst dissolved in degassed DCE. React for 2 hours under continuous inert gas bubbling.

  • Validation: Perform a micro-cleavage and LC-MS analysis. A successful RCM is validated by a mass shift of -28 Da , corresponding to the stoichiometric loss of one ethylene molecule.

SPPS_Workflow Resin 1. Resin Swelling (DCM/DMF) Coupling 2. HATU/HOAt Mediated Coupling (Overcoming Steric Bulk) Resin->Coupling Validation 3. Micro-Cleavage & LC-MS (Self-Validation) Coupling->Validation Deprotection 4. Boc Deprotection (TFA) Validation->Deprotection RCM 5. On-Resin RCM (Grubbs Catalyst) Deprotection->RCM Cleavage 6. HF Cleavage & HPLC RCM->Cleavage

Caption: Self-validating Boc-SPPS workflow incorporating sterically hindered unnatural amino acids.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15674247, (S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid". PubChem. Available at:[Link][2]

  • MolPort. "(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpent-4-enoic acid Structural Data". MolPort Database. Available at:[Link][3]

Sources

Exploratory

An In-Depth Technical Guide to 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic Acid: A Keystone for Advanced Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of α-Methylation in Peptide Drug Design In the landscape of modern drug discovery, peptides represent a rapidly expand...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of α-Methylation in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by metabolic instability and conformational flexibility, leading to poor bioavailability and short in-vivo half-lives. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design aimed at overcoming these limitations. Among these, α,α-disubstituted amino acids, particularly α-methylated variants, have emerged as powerful tools for medicinal chemists.

This guide focuses on 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (CAS Registry Number: 1824512-71-1 ), a versatile building block that embodies the key advantages of α-methylation. The presence of a methyl group at the α-carbon introduces significant conformational constraints, inducing helical secondary structures in peptide backbones and providing steric shielding against enzymatic degradation.[1][2][3][4] The terminal alkene functionality further offers a reactive handle for a variety of chemical modifications, including cross-linking and the introduction of reporter groups. The tert-butoxycarbonyl (Boc) protecting group ensures compatibility with standard solid-phase and solution-phase peptide synthesis methodologies.[][6]

This document provides a comprehensive overview of the synthesis, characterization, and strategic applications of this valuable compound, offering field-proven insights for researchers engaged in the development of next-generation peptide-based therapeutics.

Synthesis and Purification: A Representative Protocol

While a variety of methods can be envisioned for the synthesis of α,α-disubstituted amino acids, a robust and scalable approach often involves the alkylation of a suitable amino acid precursor. The following protocol is a representative method adapted from established procedures for similar compounds, such as N-(Boc)-allylglycine methyl ester, and illustrates a reliable pathway to 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid.[1][2][7]

Experimental Protocol: Synthesis of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Materials:

  • N-Boc-alanine methyl ester

  • Lithium diisopropylamide (LDA)

  • Allyl bromide

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: α-Allylation of N-Boc-alanine methyl ester

  • Dissolve N-Boc-alanine methyl ester (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Add allyl bromide (1.2 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-2-methyl-2-aminopent-4-enoic acid methyl ester.

Step 2: Saponification of the Methyl Ester

  • Dissolve the purified methyl ester from Step 1 in a mixture of THF and water.

  • Add LiOH (1.5 eq) to the solution and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to a pH of ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid as the final product.

Synthesis_Workflow cluster_step1 Step 1: α-Allylation cluster_step2 Step 2: Saponification start1 N-Boc-alanine methyl ester enolate Enolate Formation (LDA, -78 °C) start1->enolate allylation Allylation (Allyl bromide) enolate->allylation workup1 Aqueous Workup & Purification allylation->workup1 intermediate N-Boc-2-methyl-2-aminopent-4-enoic acid methyl ester workup1->intermediate start2 N-Boc-2-methyl-2-aminopent-4-enoic acid methyl ester saponification Ester Hydrolysis (LiOH) start2->saponification acidification Acidification (HCl) saponification->acidification workup2 Aqueous Workup acidification->workup2 product 2-((Tert-butoxycarbonyl)amino)- 2-methylpent-4-enoic acid workup2->product

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization: A Guide to Structural Verification

Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid. The following data are representative of what would be expected for this compound.

Property Value
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Appearance White to off-white solid

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. Key expected signals include:

  • ~5.8 ppm (m, 1H): The internal vinyl proton (-CH=CH₂).

  • ~5.1 ppm (m, 2H): The terminal vinyl protons (=CH₂).

  • ~2.5 ppm (m, 2H): The allylic protons (-CH₂-CH=CH₂).

  • ~1.5 ppm (s, 3H): The α-methyl protons (-C(CH₃)(NHBoc)-).

  • ~1.4 ppm (s, 9H): The tert-butyl protons of the Boc group (-C(CH₃)₃).

  • A broad singlet corresponding to the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

  • A broad singlet for the NH proton of the Boc group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Expected chemical shifts include:

  • ~175-180 ppm: Carboxylic acid carbonyl carbon.

  • ~155 ppm: Carbamate carbonyl carbon of the Boc group.

  • ~132 ppm: Internal vinyl carbon (-C H=CH₂).

  • ~119 ppm: Terminal vinyl carbon (=C H₂).

  • ~80 ppm: Quaternary carbon of the Boc group (-C (CH₃)₃).

  • ~58 ppm: Quaternary α-carbon.

  • ~40 ppm: Allylic carbon (-C H₂-CH=CH₂).

  • ~28 ppm: Methyl carbons of the Boc group.

  • ~22 ppm: α-methyl carbon.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the compound. In positive ion mode, the expected ion would be [M+H]⁺ at m/z 230.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Development and Peptidomimetics

The unique structural features of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid make it a highly valuable building block in several areas of drug development.

Enhancing Proteolytic Stability and Receptor Binding

The primary application of this amino acid is in the synthesis of peptide analogues with enhanced stability and conformational rigidity. The α-methyl group provides steric hindrance that can significantly reduce the rate of enzymatic cleavage by proteases.[8] This leads to a longer in-vivo half-life of the resulting peptide therapeutic. Furthermore, the conformational constraints imposed by the α-methyl group can pre-organize the peptide backbone into a specific secondary structure, such as a helix.[3][4] This can lead to higher binding affinity and selectivity for the target receptor.[1][2]

Peptide_Stabilization peptide1 Flexible Backbone Susceptible to Proteolysis protease1 Protease peptide1:f1->protease1 peptide2 Constrained Helix Steric Shielding protease2 Protease peptide2:f1->protease2 Inhibited

Caption: Role of α-methylation in peptide stabilization.

A Handle for Further Functionalization

The terminal alkene of the allyl group serves as a versatile chemical handle for post-synthetic modifications. This allows for:

  • Peptide Stapling: Covalent linkage of the side chain to another part of the peptide to create a cyclic or "stapled" peptide, further enhancing structural stability and cell permeability.

  • Click Chemistry: The alkene can be functionalized to participate in highly efficient click chemistry reactions for the attachment of imaging agents, drug conjugates, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

  • Cross-linking: The alkene can be used in cross-linking studies to identify binding partners and elucidate mechanisms of action.

Reactivity, Stability, and Handling

Reactivity Profile:

  • Boc Group: The tert-butoxycarbonyl protecting group is stable under a wide range of conditions used in peptide synthesis but can be readily removed with strong acids such as trifluoroacetic acid (TFA).[][9]

  • Carboxylic Acid: The carboxylic acid moiety can be activated for amide bond formation using standard peptide coupling reagents (e.g., HATU, HBTU).

  • Alkene: The terminal double bond can undergo typical alkene reactions, such as hydrogenation, hydroboration-oxidation, and metathesis, providing further avenues for derivatization.

Stability and Storage:

2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated area, protected from light and moisture.

Safety Precautions:

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid is more than just a protected amino acid; it is a strategic tool for the rational design of advanced peptide therapeutics. Its ability to confer proteolytic resistance, induce stable secondary structures, and provide a handle for further functionalization makes it an invaluable asset for researchers and drug development professionals. By understanding its synthesis, characterization, and diverse applications, scientists can fully leverage the potential of this building block to create novel peptide-based drugs with improved efficacy and pharmacokinetic profiles, ultimately addressing unmet medical needs.

References

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103–116.
  • Gervasi, G., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC.
  • O'Loughlin, K. R., et al. (2024).
  • NextSDS. 2-({[(tert-butoxy)carbonyl]amino}methyl)pent-4-enoic acid. Available from: [Link]

  • Weljie, A. M., et al. (2009).
  • Bednarek, E., et al. (2010). LC-MSMS profiling of flavonoid conjugates in wild Mexican lupine, Lupinus reflexus. PubMed.
  • CAS. NMR Database for Faster Structural Data. Available from: [Link]

  • Davis, F. A., et al. (2006). Synthesis of highly substituted enantiopure piperazines and ketopiperazines from vicinal N-sulfinyl diamines. PubMed.
  • Lin, Z., et al. (2025). NMRexp: A database of 3.3 million experimental NMR spectra. PMC.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • Malkov, A. V., et al. (2009). On the selective N-methylation of BOC-protected amino acids. PubMed.
  • PubChem. (S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid | C11H19NO4 | CID 15674247. Available from: [Link]

  • PubChem. (2S)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid | C12H23NO4 | CID 56971824. Available from: [Link]

  • MSU chemistry. Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic Acid

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Context The synthesis of non-natural, sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Context

The synthesis of non-natural, sterically hindered amino acids is a critical operation in modern drug discovery. 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (often referred to as Boc-protected α -methylallylglycine) is a highly versatile building block. Featuring a quaternary α -stereocenter and a terminal alkene, this compound is extensively utilized in the development of peptide-based drugs, enzyme inhibitors, and complex chiral therapeutics. The terminal olefin provides a bio-orthogonal handle for late-stage functionalization, such as cross-metathesis or click chemistry, while the Boc group ensures stability during subsequent peptide coupling sequences. Related derivatives are famously employed in the synthesis of blockbuster drugs like Sacubitril.

This application note details a robust, three-phase synthetic protocol starting from a commercially accessible Schiff base of alanine. The methodology emphasizes scalability, precise control over enolate chemistry, and high-yielding protection strategies.

Mechanistic Workflow

The synthesis relies on the controlled α -alkylation of an amino acid surrogate. Direct alkylation of free amino acids is complicated by polyalkylation and poor solubility. Therefore, a diphenylmethylene-protected alanine ethyl ester is utilized.

SynthesisWorkflow N1 Ethyl 2-(diphenylmethyleneamino) propanoate N2 Phase 1: α-Alkylation (LDA, Allyl Bromide) N1->N2 THF, -78°C N3 Phase 2: Deprotection (1N HCl, then LiOH) N2->N3 Imine & Ester Cleavage N4 Phase 3: Boc Protection (Boc2O, Na2CO3) N3->N4 pH 9-10 Dioxane/Water N5 2-((tert-butoxycarbonyl)amino)- 2-methylpent-4-enoic acid N4->N5 Acidic Workup & Isolation

Workflow for the de novo synthesis of Boc-protected alpha-methylallylglycine.

Reagent and Stoichiometry Matrix

The following table summarizes the quantitative requirements for a 10.0 g scale synthesis based on the starting material.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
Ethyl 2-(diphenylmethyleneamino)propanoate281.351.010.0 gSubstrate (Alanine surrogate)
Lithium diisopropylamide (LDA, 2.0 M in THF)107.221.119.5 mLNon-nucleophilic strong base
Allyl Bromide120.981.25.16 gElectrophile (Alkylating agent)
Hydrochloric Acid (1.0 N aqueous)36.46Excess100 mLImine hydrolysis
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.963.04.47 gEster hydrolysis
Di-tert-butyl dicarbonate (Boc₂O)218.251.511.6 gN-Protecting reagent
Sodium Carbonate (Na₂CO₃)105.992.59.42 gpH buffer for Boc protection

Step-by-Step Experimental Protocol

Phase 1: α -Alkylation via Enolate Chemistry

Scientific Rationale: LDA is selected over alkoxide bases to ensure quantitative, irreversible deprotonation of the α -carbon without competing nucleophilic attack at the ester carbonyl. The reaction is conducted at -78 °C to maintain kinetic control and suppress self-condensation of the ester.

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Substrate Solubilization: Dissolve Ethyl 2-(diphenylmethyleneamino)propanoate (10.0 g, 35.5 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL) under an argon atmosphere.

  • Enolate Formation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Syringe in LDA (2.0 M in THF, 19.5 mL, 39.0 mmol) dropwise over 15 minutes. Stir the resulting deep-colored enolate solution at -78 °C for 45 minutes.

  • Electrophilic Addition: Add Allyl bromide (5.16 g, 42.6 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude alkylated intermediate.

Phase 2: Global Deprotection

Scientific Rationale: The diphenylmethylene group is highly sensitive to mild aqueous acid, allowing for selective cleavage of the imine to yield the primary amine hydrochloride. Subsequent treatment with LiOH facilitates the saponification of the sterically hindered ethyl ester.

  • Imine Cleavage: Dissolve the crude intermediate from Phase 1 in THF (50 mL). Add 1.0 N aqueous HCl (100 mL) and stir vigorously at room temperature for 4 hours.

  • Byproduct Removal: Extract the aqueous mixture with Diethyl Ether (3 × 50 mL) to remove the cleaved benzophenone byproduct. Retain the aqueous layer, which contains the amino acid ester hydrochloride.

  • Ester Hydrolysis: Concentrate the aqueous layer in vacuo to remove residual THF. Add LiOH·H₂O (4.47 g, 106.5 mmol) and stir the mixture at 40 °C for 12 hours.

  • Neutralization: Carefully adjust the pH to ~7 using 1.0 N HCl. The resulting solution contains the free 2-amino-2-methylpent-4-enoic acid, which is used directly in the next phase without isolation.

Phase 3: N-Boc Protection

Scientific Rationale: Boc anhydride (Boc₂O) reacts with primary amines via a nucleophilic acyl substitution mechanism. The reaction requires a basic environment (pH 9-10) to ensure the amino group exists as a free, nucleophilic base rather than an unreactive ammonium cation.

  • Buffer Preparation: To the aqueous solution from Phase 2, add 1,4-Dioxane (50 mL) and Na₂CO₃ (9.42 g, 88.8 mmol). Ensure the pH of the solution is between 9 and 10. Cool the mixture to 0 °C in an ice bath.

  • Boc Addition: Dissolve Boc₂O (11.6 g, 53.3 mmol) in a minimal amount of 1,4-Dioxane and add it dropwise to the rapidly stirring aqueous mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup and Isolation: Concentrate the mixture in vacuo to remove the 1,4-Dioxane. Dilute the remaining aqueous layer with water (50 mL) and wash with Diethyl Ether (2 × 50 mL) to remove unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1.0 N HCl or solid citric acid. Caution: Vigorous CO₂ evolution will occur.

  • Extraction: Extract the precipitated product with Ethyl Acetate (3 × 75 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient with 1% Acetic Acid) or recrystallization to afford pure 2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid as a white to off-white solid.

Analytical Validation

Successful synthesis should be validated using standard spectroscopic techniques:

  • ¹H NMR (CDCl₃): Look for the characteristic terminal alkene protons (multiplet at ~5.0-5.2 ppm and ~5.7-5.9 ppm), the Boc tert-butyl singlet (~1.4 ppm, 9H), and the α -methyl singlet (~1.5 ppm, 3H).

  • Mass Spectrometry (ESI-MS): Expected [M-H]⁻ for C₁₁H₁₉NO₄ is m/z 228.1.

Safety Note: Always consult the Safety Data Sheet (SDS) for the target compound, noting standard GHS hazard statements such as H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Utilize appropriate PPE (GHS07 standard) including gloves, lab coat, and safety goggles.

References

  • Wikipedia Contributors. "(2R)-2-Methylpent-4-enoic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

Application

Application Note: Solid-Phase Synthesis of Hydrocarbon-Stapled Peptides Using 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Executive Summary Hydrocarbon stapling is a transformative technique in peptide drug discovery, designed to lock short peptides into highly stable α -helical conformations. This conformational restriction drastically enh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydrocarbon stapling is a transformative technique in peptide drug discovery, designed to lock short peptides into highly stable α -helical conformations. This conformational restriction drastically enhances proteolytic stability, target binding affinity, and cell membrane permeability.

The building block 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (commercially known as Boc-S4 , CAS: 136707-27-2) is a specialized α -methyl, α -alkenyl amino acid. While modern Solid-Phase Peptide Synthesis (SPPS) is dominated by Fmoc-chemistry, this specific Boc-protected derivative is critical when the i,i+4 hydrocarbon staple is positioned at the extreme N-terminus of the peptide sequence. This guide details the mechanistic rationale, physicochemical challenges, and validated protocols for incorporating Boc-S4 into stapled peptide workflows.

Mechanistic Rationale & Expert Insights

As a Senior Application Scientist, it is crucial to understand why we deviate from standard protocols when handling this molecule. The use of Boc-S4 introduces two primary chemical dynamics:

The "N-Terminal Boc Strategy" in an Fmoc Workflow

When performing on-resin Ring-Closing Metathesis (RCM) to form the hydrocarbon staple, the N-terminal amine must be protected. A free amine will coordinate with and poison the ruthenium-based Grubbs catalyst.

If a standard Fmoc-S4 amino acid is used at the N-terminus, a subsequent Fmoc-deprotection step (using 20% piperidine) is required after the RCM step. However, residual ruthenium trapped in the resin matrix can catalyze unwanted base-mediated side reactions during this piperidine treatment .

The Solution: By capping the N-terminus with Boc-S4 , the RCM is performed on the fully protected peptide. Following RCM, a single acidic cleavage step (e.g., 95% TFA) simultaneously removes the N-terminal Boc group, cleaves the side-chain protecting groups, and releases the stapled peptide from the resin. This eliminates post-RCM base-catalyzed degradation and streamlines the workflow.

Overcoming Steric Hindrance via the Thorpe-Ingold Effect

Boc-S4 is an α,α -disubstituted amino acid. The presence of both a methyl group and an allyl group on the α -carbon restricts the dihedral angles (stabilizing the α -helix via the Thorpe-Ingold effect) . However, this creates severe steric hindrance during SPPS coupling. Standard reagents like HBTU will stall. Highly reactive uronium salts (HATU) combined with HOAt are mandatory. The nitrogen at position 7 of the HOAt leaving group provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the aminolysis step.

Experimental Protocols (Self-Validating System)

The following protocol is designed as a self-validating system. Do not proceed to the next step without passing the designated analytical checkpoint.

Step 1: Sequence Elongation
  • Synthesize the linear peptide on a Rink Amide resin using standard Fmoc-SPPS until reaching the i+4 position (which should incorporate an internal Fmoc-S4 residue).

  • Deprotect the penultimate Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Validation Checkpoint: Perform a Kaiser test. A positive (blue) result confirms the presence of the free primary amine.

Step 2: Coupling of Boc-S4
  • Activation: In a microcentrifuge tube, dissolve Boc-S4 (3.0 eq relative to resin loading), HATU (2.9 eq), and HOAt (3.0 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Vortex for 3 minutes to generate the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Double Coupling: Drain the resin and repeat the coupling step with fresh reagents to ensure complete conversion of this sterically hindered residue.

  • Validation Checkpoint: Perform a Kaiser test. A negative (yellow/colorless) result confirms complete coupling.

Step 3: On-Resin Ring-Closing Metathesis (RCM)
  • Solvent Exchange: Wash the resin extensively with DCM (5 × 1 min) followed by anhydrous 1,2-dichloroethane (DCE) (5 × 1 min). Causality: DCE swells the resin optimally for metathesis and has a higher boiling point than DCM, accommodating slight exothermic activity.

  • Catalysis: Under a nitrogen atmosphere, swell the resin in degassed DCE. Add Grubbs I catalyst (15 mol% relative to resin loading) dissolved in a minimal volume of degassed DCE.

  • Agitate gently for 2 hours at room temperature.

  • Washing: Drain the dark brown solution. Wash the resin with DCM (3×), followed by DCM/MeOH (1:1, 3×) to remove residual ruthenium, and finally DCM (3×).

  • Validation Checkpoint (Micro-cleavage): Cleave a 2 mg resin aliquot using TFA/H2O (95:5) for 1 hour. Analyze via LC-MS. You must observe a mass shift of -28 Da relative to the linear protected peptide, corresponding to the loss of ethylene gas ( CH2​=CH2​ ) during successful metathesis .

Step 4: Global Cleavage and Deprotection
  • Treat the dried resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature. Causality: This step simultaneously removes the N-terminal Boc group from the S4 residue and cleaves the peptide from the solid support.

  • Filter the resin and precipitate the filtrate into cold diethyl ether (-20°C).

  • Centrifuge, decant the ether, and lyophilize the crude pellet prior to RP-HPLC purification.

Quantitative Data & Optimization

The following tables summarize the empirical data driving the reagent selections in this protocol.

Table 1: Optimization of Coupling Conditions for α,α -Disubstituted Amino Acids (Boc-S4)

Coupling ReagentAdditiveBaseTimeTypical YieldMechanistic Note
HBTU (3.0 eq)HOBtDIPEA12 hours< 40%Insufficient reactivity for α -methyl sterics.
DIC (3.0 eq)OxymaPureNone4 hours~ 85%Good alternative if avoiding uronium salts.
HATU (2.9 eq) HOAt DIPEA 2 hours > 98% Optimal; 7-aza effect accelerates aminolysis.

Table 2: RCM Catalyst and Condition Comparison for i,i+4 Stapling

CatalystSolventTemperatureTimeConversionIsomerization Risk
Grubbs I DCE Room Temp 2 hours > 95% Low (Preferred for terminal dienes)
Grubbs IDCMRoom Temp2 hours~ 70%Low (Sub-optimal resin swelling)
Grubbs IIDCERoom Temp1 hour> 95%High (Risk of double-bond migration)

Process Visualization

SPPS_Workflow A Linear Peptide Elongation (Resin-Bound Fmoc-S4) B N-Terminal Capping with Boc-S4 A->B Deprotect Fmoc (20% Piperidine) C Fully Protected Di-alkene (Boc-S4 ... S4-Resin) B->C HATU/HOAt/DIPEA (2-4 Hours) D Ring-Closing Metathesis (Grubbs Catalyst, DCE) C->D Solvent Exchange (Anhydrous DCE) E Resin-Bound Stapled Peptide (Cross-linked) D->E N2 Atmosphere (-28 Da Mass Shift) F Global Cleavage & Deprotection (TFA / TIS / H2O) E->F Wash Catalyst (DCM/MeOH) G Purified Stapled Peptide (Free N-terminus) F->G Ether Precipitation & HPLC

Figure 1: Workflow for synthesizing N-terminal stapled peptides using Boc-S4 and on-resin RCM.

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides. Journal of the American Chemical Society, 122(24), 5891–5892.[Link]

  • Chang, Y. S., et al. (2020). Stapled Helical Peptides Bearing Different Anchoring Residues. Chemical Reviews, 120(18), 10070–10130.[Link]

  • Kudo, F., et al. (2020). Design and Synthesis of Helical N-Terminal l-Prolyl Oligopeptides Possessing Hydrocarbon Stapling. Molecules, 25(20), 4694.[Link]

Method

Application Note: Synthesis of Cyclic Peptidomimetics via Ring-Closing Metathesis of Boc-Protected Allylglycine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Rationale The incorporation of conformational constraints into pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The incorporation of conformational constraints into peptide backbones is a cornerstone of modern drug development, enhancing proteolytic stability, receptor selectivity, and membrane permeability. Boc-protected allylglycine is a premier building block for synthesizing rigidified amino acids, macrocyclic peptides, and dicarba-analogs of disulfide bridges[1].

Through Ruthenium-catalyzed Ring-Closing Metathesis (RCM), two terminal alkene handles—often derived from an allylglycine residue and an adjacent functionalized moiety—are fused to form a stable cycloalkene. This methodology has been successfully applied to generate constrained eight-membered cyclic pseudo-dipeptides[2], three-dimensional bicyclic fragments for diversity-oriented synthesis[3], and complex precursors for natural products like the anticancer agent Microsporin B[4].

However, the RCM of peptidic substrates is notoriously sensitive to conformational dynamics and reaction parameters. This guide provides a self-validating protocol and the mechanistic causality required to successfully execute Grubbs-catalyzed RCM on Boc-allylglycine derivatives.

Mechanistic Causality: Overcoming the Rotamer Problem

Before executing the protocol, it is critical to understand the physical chemistry governing the substrate. The success of an RCM reaction is entirely dependent on the spatial proximity of the two reacting alkenes.

In standard secondary amides (e.g., Boc-Allylglycine coupled to another allylglycine derivative), the amide bond strongly prefers the trans rotamer configuration (ω = 180°). This orientation physically points the two alkene tails in opposite directions, rendering intramolecular cyclization impossible and leading exclusively to intermolecular oligomerization.

The Solution: N-alkylation of the amide nitrogen (e.g., using a 2,4-dimethoxybenzyl (DMB) group or an allyl group) drastically lowers the energy difference between the cis and trans states. This populates the reactive cis rotamer, bringing the alkenes into proximity[2]. As the cis conformer is consumed by the Grubbs catalyst, Le Chatelier's principle drives the remaining trans population across the rotational barrier, ultimately driving the reaction to completion.

Workflow N1 Linear Diene Synthesis (Boc-Allylglycine) N2 Rotamer Control (N-Alkylation) N1->N2 N3 Solvent Degassing (Argon Sparging) N2->N3 N4 High-Dilution RCM (1-5 mM, Grubbs Cat.) N3->N4 N5 Ruthenium Scavenging (THP or Silica-DMT) N4->N5 N6 Cyclic Peptidomimetic Isolation N5->N6

Figure 1. Experimental workflow for RCM of Boc-allylglycine to cyclic peptidomimetics.

Experimental Protocol

The following methodology outlines the RCM of a properly protected Boc-allylglycine diene precursor using Grubbs 1st Generation Catalyst.

Phase 1: Pre-Reaction Setup & Degassing

Causality: The active 14-electron Ruthenium-alkylidene species is highly susceptible to oxidative decomposition. Ambient oxygen will rapidly kill the catalyst, resulting in incomplete conversion.

  • Transfer anhydrous dichloromethane (CH₂Cl₂) to a flame-dried Schlenk flask equipped with a reflux condenser.

  • Degas the solvent by vigorously sparging with ultra-pure Argon for 30 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Dissolve the Boc-allylglycine diene precursor in the degassed CH₂Cl₂ to achieve a final concentration of 1 to 5 mM . (Note: High dilution is governed by the Ziegler-Ruggli principle to favor intramolecular cyclization over intermolecular cross-metathesis).

Phase 2: Catalytic Ring-Closing Metathesis

Causality: Peptidic substrates contain multiple Lewis basic sites (carbamates, amides) that can weakly coordinate to the Ruthenium center, slowing the catalytic cycle. A higher catalyst loading (10-20 mol%) is typically required compared to simple unfunctionalized dienes[1][2].

  • Under a positive pressure of Argon, add 10 to 20 mol% of Grubbs 1st Generation Catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in a single portion. The solution will turn a characteristic purple/brown color.

  • Heat the reaction mixture to a gentle reflux (approx. 40–45 °C) under Argon.

  • Stir for 24 to 60 hours. Monitor reaction progress via LC-MS or TLC (staining with KMnO₄ to observe the disappearance of terminal alkenes).

Phase 3: Ruthenium Scavenging (Critical for Drug Development)

Causality: Residual heavy metals interfere with downstream biological assays and cause long-term stability issues. Simple chromatography is insufficient to remove all Ru byproducts.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add a Ruthenium scavenger, such as tris(hydroxymethyl)phosphine (THP) (50 equivalents relative to the catalyst) or a functionalized silica scavenger (e.g., SiliaBond DMT).

  • Stir vigorously for 2 to 4 hours. If using THP, wash the organic layer with water (3 × 50 mL) to remove the water-soluble Ru-THP complex. If using silica scavengers, filter the mixture through a pad of Celite.

Phase 4: Isolation
  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the cyclic peptidomimetic.

Catalytic_Cycle C1 Pre-catalyst (Grubbs Ru-Alkylidene) C2 Active 14e- Species (Phosphine Dissociation) C1->C2 C3 Alkene Coordination (Boc-Allylglycine tail) C2->C3 C4 [2+2] Cycloaddition (Metallacyclobutane) C3->C4 C5 Cycloreversion (Ethylene Release) C4->C5 C6 Intramolecular RCM (Second Alkene) C5->C6 C7 Product Release (Cyclic Peptide) C6->C7 C7->C2 Catalyst Regeneration

Figure 2. Catalytic cycle of Grubbs ruthenium-alkylidene mediated ring-closing metathesis.

Quantitative Data & Optimization Parameters

To ensure a self-validating experimental setup, researchers should benchmark their conditions against the parameters outlined in Table 1. Deviations from these optimized states are the primary cause of reaction failure.

Table 1: Optimization Parameters for Boc-Allylglycine RCM

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Concentration > 20 mM1 - 5 mMHigh dilution favors intramolecular cyclization over intermolecular oligomerization (Ziegler-Ruggli principle).
Amide Conformation Secondary Amide (NH)N-Alkylated (e.g., DMB)Secondary amides strongly favor the trans rotamer, physically separating the alkenes. N-alkylation populates the reactive cis rotamer[2].
Atmosphere Ambient AirArgon SpargingThe active 14-electron ruthenium species is highly susceptible to oxidative decomposition.
Catalyst Loading < 5 mol%10 - 20 mol%Peptidic substrates often contain Lewis basic sites (amides, carbamates) that can weakly coordinate Ru, requiring higher loading to maintain the catalytic cycle[1].
Catalyst Selection Grubbs 1st Gen (for hindered alkenes)Grubbs 2nd GenWhile 1st Gen is excellent for terminal, unhindered alkenes, 2nd Gen is required if the allylglycine tail is substituted or sterically congested[4].

References

  • Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides Journal of the American Chemical Society URL:[Link]

  • Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B PMC - National Institutes of Health URL:[Link]

  • Route to three-dimensional fragments using diversity-oriented synthesis Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Synthesis of an Eight-Membered Cyclic Pseudo-Dipeptide Using Ring Closing Metathesis Organic Letters URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Welcome to the Technical Support Center for the synthesis of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (commonly referred to as Boc-α-methylallylglycine). This specialized α,α-disubstituted amino acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (commonly referred to as Boc-α-methylallylglycine). This specialized α,α-disubstituted amino acid is a critical building block in modern drug development, particularly for synthesizing all-hydrocarbon stapled peptides via ring-closing metathesis [1].

Due to the quaternary nature of the α-carbon, researchers frequently encounter challenges related to steric hindrance, diastereoselective alkylation, and sluggish protection kinetics. This guide synthesizes field-proven methodologies, mechanistic insights, and rigorous troubleshooting logic to ensure high-yield, enantiopure production.

Part 1: Core Synthetic Workflow & Causality

The most reliable, scalable, and highly enantioselective method for synthesizing α-methyl-α-allyl amino acids utilizes the Belokon Ni(II)-BPB-Ala complex [2]. This chiral auxiliary approach is preferred over standard phase-transfer catalysis because the rigid octahedral-like geometry of the nickel complex completely shields one face of the enolate, effectively forcing the allyl bromide to attack from the less hindered face.

Self-Validating Experimental Protocol

Step 1: Asymmetric Allylation

  • Preparation: Dissolve 1.0 eq of the Ni(II)-BPB-Ala complex in anhydrous DMF under an argon atmosphere.

  • Activation: Add 3.0 eq of finely powdered NaOH. Causality: Solid NaOH in DMF generates the enolate without hydrolyzing the Schiff base, maintaining the structural integrity of the chiral pocket.

  • Alkylation: Dropwise add 1.5 eq of allyl bromide at 25 °C. Stir for 4–6 hours.

  • Validation Check: Quench a 10 µL aliquot in water/EtOAc. Run TLC (SiO₂; CHCl₃/Acetone 5:1). The deep red starting material spot should completely convert to a new red spot (diastereomerically pure alkylated complex).

  • Workup: Pour into crushed ice/water, filter the resulting red precipitate, and wash with water to remove DMF and salts.

Step 2: Hydrolysis & Auxiliary Recovery

  • Cleavage: Suspend the alkylated complex in a mixture of MeOH and 3 N HCl (1:1 v/v). Reflux at 70 °C for 2 hours.

  • Validation Check: The solution will transition from deep red to pale green (free Ni²⁺ ions).

  • Recovery: Concentrate the mixture to remove MeOH. Extract the aqueous layer with CHCl₃ to recover the BPB chiral auxiliary (>90% recovery expected).

  • Isolation: Pass the aqueous layer through a Dowex 50W-X8 cation exchange resin, washing with water until neutral, then eluting with 2 N NH₄OH to yield the free 2-amino-2-methylpent-4-enoic acid [3].

Step 3: Boc Protection of the Hindered Amine

  • Setup: Dissolve the free amino acid in a 1:1 mixture of 1,4-Dioxane and 1 N NaOH.

  • Reagent Addition: Cool to 0 °C. Slowly add 2.0 eq of Di-tert-butyl dicarbonate (Boc₂O).

  • Kinetic Overdrive: Warm the reaction to 40 °C and stir for 48 hours. Causality: The α-carbon is fully substituted (methyl and allyl groups), creating a massive steric shield around the nitrogen lone pair. Standard room-temperature protocols will stall at 30-40% conversion. Elevated thermal energy is required to reach the transition state for nucleophilic attack on the anhydride.

  • Validation Check: Monitor by TLC (ninhydrin stain). The reaction is complete when the free amino acid spot (Rf ~0.2 in BuOH/AcOH/H₂O) is no longer visible.

  • Workup: Acidify the aqueous layer to pH 2-3 using 10% KHSO₄ (avoid HCl to prevent premature Boc cleavage), extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the final product.

Workflow Start Ni(II)-BPB-Ala Complex (Chiral Auxiliary) Allylation Asymmetric Allylation (Allyl Bromide, Base) Start->Allylation Intermediate Alkylated Ni(II) Complex (Diastereomerically Pure) Allylation->Intermediate Solid NaOH / DMF / RT Hydrolysis Acidic Hydrolysis (HCl / MeOH) Intermediate->Hydrolysis FreeAA 2-Amino-2-methylpent-4-enoic acid (Free Amino Acid) Hydrolysis->FreeAA Auxiliary Recovery (>90%) Boc Boc Protection (Boc2O, DIEA, Dioxane/H2O) FreeAA->Boc Product Boc-α-methylallylglycine (Target Product) Boc->Product pH 9-10, 40°C, 48h

Figure 1: Self-validating synthetic workflow for Boc-α-methylallylglycine using the Belokon complex.

Part 2: Troubleshooting Guides & FAQs

Q: My diastereomeric excess (d.e.) after the allylation step is lower than 80%. What is causing this? A: Low d.e. in the Belokon complex alkylation is almost always caused by homogeneous base conditions or excessive reaction temperatures. If you substituted solid NaOH with a soluble base (like DBU or alkoxides), the enolate formation becomes too rapid, and the tight ion-pair transition state that dictates stereocontrol is disrupted. Solution: Strictly use finely powdered, anhydrous solid NaOH in DMF at exactly 25 °C.

Q: The Boc protection step is stalling at 40% yield, even after 24 hours. Should I add DMAP? A: Adding 4-Dimethylaminopyridine (DMAP) can accelerate the reaction, but for α,α-disubstituted amino acids, DMAP often triggers side reactions, including the formation of Boc-protected active esters or unexpected cyclizations. Solution: Instead of DMAP, address the thermodynamics and pH. The steric bulk of the methyl and allyl groups severely hinders the amine. Increase the temperature to 40–45 °C and extend the reaction time to 48 hours. Concurrently, ensure the pH remains strictly between 9.5 and 10.5. As Boc₂O is consumed, the pH drops; if it falls below 9, the amine becomes protonated (-NH₃⁺) and loses its nucleophilicity.

Q: During the final acidic workup, my terminal double bond seems to be isomerizing. How can I prevent this? A: Isomerization of the terminal allyl double bond to an internal position (forming a conjugated system) occurs under strongly acidic conditions, especially if the mixture is heated. Solution: Never use concentrated HCl or heat during the workup of the Boc-protected product. Acidify the aqueous layer using a mild acid like 10% Potassium bisulfate (KHSO₄) or Citric acid at 0 °C, and extract immediately into ethyl acetate.

Troubleshooting Issue Issue: Low Yield in Boc Protection CheckPH Check Reaction pH Issue->CheckPH PHLow pH < 9 (Amine Protonated) CheckPH->PHLow PHHigh pH 9 - 10.5 (Amine Active) CheckPH->PHHigh Action1 Add 1N NaOH or DIEA Maintain basicity PHLow->Action1 CheckTemp Check Temperature & Time PHHigh->CheckTemp TempLow RT, < 24h CheckTemp->TempLow Action2 Increase to 40°C Extend to 48h (Overcome Steric Hindrance) TempLow->Action2

Figure 2: Troubleshooting logic tree for overcoming steric hindrance during Boc protection.

Part 3: Data Presentation

To assist in route scouting, the following table summarizes the quantitative performance of various chiral methodologies for synthesizing α-methylallylglycine derivatives.

Synthetic MethodologyChiral Reagent / CatalystTypical Yield (Allylation)Enantiomeric Excess (ee)ScalabilityCost Efficiency
Ni(II)-BPB Complex Belokon Ni(II) Auxiliary85 - 92%> 98%Excellent (Multi-gram)High (Auxiliary is >90% recoverable)
Asymmetric PTC Maruoka Catalyst (Spiro-ammonium)75 - 85%90 - 95%ModerateLow (Catalyst is highly expensive)
Oxazolidinone Seebach's Chiral Auxiliary60 - 70%> 95%GoodModerate (Requires strong bases like LDA)
Enzymatic Resolution Acylase I~ 45% (max 50%)> 99%Poor (High dilution required)Moderate

Data synthesized from standard process chemistry optimizations for stapled peptide building blocks.

References

  • Belokon, Y. N., Bakhmutov, V. I., Chernoglazova, N. I., Kochetkov, K. A., Vitt, S. V., Garbalinskaya, N. S., & Belikov, V. M. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312. Retrieved March 25, 2026, from[Link]

Optimization

Minimizing side reactions during Boc deprotection of 2-methylpent-4-enoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Boc deprotection, specifically focusing on substrates like 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Boc deprotection, specifically focusing on substrates like 2-methylpent-4-enoic acid. Our goal is to provide you with in-depth technical insights and actionable troubleshooting strategies to minimize side reactions and maximize the yield and purity of your target compound.

Introduction: The Challenge of Unsaturated Systems

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability and facile cleavage under acidic conditions.[1] The standard method for Boc deprotection involves treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2] The mechanism proceeds through protonation of the Boc group's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine.[3][4]

However, the generation of the highly reactive tert-butyl cation is the primary cause of side reactions.[5] This electrophilic intermediate can alkylate any nucleophilic species present in the reaction mixture.[6] While this is a known issue in peptide synthesis with nucleophilic residues like tryptophan, methionine, or cysteine, it presents a unique challenge for molecules containing other reactive functional groups, such as the terminal alkene in 2-methylpent-4-enoic acid.

The terminal double bond in 2-methylpent-4-enoic acid is susceptible to electrophilic attack by the tert-butyl cation, which can lead to a variety of unwanted byproducts, including addition products and oligomerization.[7] This guide will provide a detailed analysis of these side reactions and proven methods to suppress them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Boc deprotection of substrates containing unsaturated moieties.

Q1: My reaction is complete, but my final product is a complex mixture with multiple spots on TLC and several peaks in my LC-MS. What is happening?

A1: This is a classic sign of side reactions mediated by the tert-butyl cation. The terminal alkene of your 2-methylpent-4-enoic acid derivative is likely being alkylated by the t-butyl cation generated during the deprotection. This can lead to the formation of various isomers and potentially oligomeric materials.[7]

  • Causality: The t-butyl cation is a potent electrophile. It will readily react with the electron-rich double bond of your substrate. This can result in a +56 Da adduct in your mass spectrometry analysis.[8]

  • Solution: The most effective way to prevent this is by using "scavengers." Scavengers are reagents added to the deprotection cocktail that are more nucleophilic than your substrate and will preferentially "trap" the t-butyl cations before they can react with your product.[9]

Q2: What are the best scavengers to use for protecting a terminal alkene during Boc deprotection?

A2: The choice of scavenger is critical. For trapping carbocations in the presence of an alkene, silanes are highly effective.

  • Recommended Scavengers:

    • Triisopropylsilane (TIS): TIS is a widely used and highly effective scavenger for t-butyl and other carbocations.[10] It reacts with the carbocation via hydride transfer to form the inert isobutane and a stable silylium ion.

    • Triethylsilane (TES): Similar to TIS, TES is also an effective carbocation scavenger.[11]

  • Why they work: The Si-H bond in silanes is a good hydride donor, which readily reduces the t-butyl cation to isobutane gas. This is an irreversible quenching process.[10]

Q3: I used scavengers, but I am still observing some byproduct formation. What else can I do?

A3: If you are still seeing side reactions despite using scavengers, you may need to optimize your reaction conditions.

  • Concentration of TFA: Using a very high concentration of TFA (e.g., 100%) can sometimes increase the rate of side reactions. Try using a lower concentration, such as 25-50% TFA in a solvent like dichloromethane (DCM).[2]

  • Temperature: Perform the reaction at a lower temperature. Starting the reaction at 0 °C can help to control the rate of both the deprotection and the side reactions.[12]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged reaction times can lead to increased byproduct formation.[13]

Q4: Can I use other acids besides TFA for the deprotection?

A4: Yes, other acids can be used, and in some cases, may offer milder conditions.

  • 4M HCl in Dioxane: This is a common alternative to TFA.[13] It is a strong acid that can effectively cleave the Boc group.

  • Aqueous Phosphoric Acid: This can be an effective and more environmentally friendly option.[14]

  • Considerations: When switching to a different acid, you may need to re-optimize the reaction time and temperature. Always perform a small-scale test reaction first.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol is a good starting point for the deprotection of Boc-protected 2-methylpent-4-enoic acid derivatives.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add triisopropylsilane (TIS) (2.5-5.0 equiv). Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM and excess TFA. The resulting residue can be purified by an appropriate method (e.g., flash chromatography, crystallization, or preparative HPLC).

ReagentRoleTypical Concentration/Amount
Trifluoroacetic Acid (TFA)Deprotecting Agent25-50% (v/v) in DCM
Dichloromethane (DCM)Solvent0.1-0.2 M solution of substrate
Triisopropylsilane (TIS)Carbocation Scavenger2.5-5.0 equivalents
Protocol 2: Milder Deprotection using HCl in Dioxane

If TFA proves to be too harsh, this protocol offers a viable alternative.

  • Preparation: Suspend the Boc-protected substrate (1.0 equiv) in a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine. The free amine can be obtained by a basic workup (e.g., washing with saturated NaHCO₃ solution).[13]

Mechanistic Insights & Visualizations

To better understand the processes at play, the following diagrams illustrate the key reaction pathways.

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + TFA Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation t-Bu+ Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt R-NH3+ TFA- Free_Amine->Amine_Salt + TFA

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Side Reaction Pathway and Scavenger Action

Side_Reactions cluster_desired Desired Pathway cluster_undesired Undesired Pathway tBu_Cation t-Butyl Cation (t-Bu+) Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Trapped Alkene 2-Methylpent-4-enoic Acid Derivative tBu_Cation->Alkene Alkylation Quenched_Product Quenched Product (Isobutane) Scavenger->Quenched_Product Side_Product Alkylated Side Product Alkene->Side_Product

Caption: Competing reactions for the t-butyl cation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Boc Deprotection Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Pure Product? Check_Completion->Check_Purity Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Success Success: Isolate Product Check_Purity->Success Yes Side_Products Side Products Observed Check_Purity->Side_Products No Troubleshoot_Incomplete Increase Time/Temp or Use Stronger Acid (e.g., 4M HCl/dioxane) Incomplete->Troubleshoot_Incomplete Troubleshoot_Side_Products Add/Increase Scavenger (TIS) Lower Temperature (0 °C) Lower TFA Concentration Side_Products->Troubleshoot_Side_Products Troubleshoot_Incomplete->Start Troubleshoot_Side_Products->Start

Caption: Decision tree for troubleshooting Boc deprotection.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • RSC Publishing. (2019, November 28). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Retrieved from [Link]

  • BZ Chemical. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 14). Acids. Retrieved from [Link]

  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2-methylpropyl)-4-methyl-pent-2-enoic acid methyl ester. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 10). BOC Deprotection. Retrieved from [Link]

  • PMC. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. Retrieved from [Link]

  • RSC Publishing. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • RSC Publishing. (n.d.). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic Acid Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing purity and isolation challenges when synthesizing sterically hindered, unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing purity and isolation challenges when synthesizing sterically hindered, unnatural amino acids.

Executive Summary & Causality Analysis

2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid is a highly specialized unnatural amino acid derivative. Structurally, it features a quaternary alpha-carbon bonded to a methyl group and a lipophilic allyl (pent-4-enoic) side chain, alongside the bulky N-Boc protecting group.

The Core Issue: This immense steric hindrance and high lipophilicity severely disrupt the intermolecular hydrogen-bonding networks that typically facilitate amino acid crystallization. Consequently, the molecule exhibits a low glass transition temperature and a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out." When the compound oils out, the viscous liquid phase acts as a highly effective solvent for its own impurities (e.g., des-Boc degradants, unreacted starting materials), making standard crystallization highly inefficient and resulting in poor purity[1].

Diagnostic Workflow

Use the following decision matrix to determine the correct troubleshooting protocol based on the physical state and purity of your crude product.

G Start Crude Boc-2-methylpent-4-enoic acid (Sterically Hindered / Lipophilic) State Assess Physical State & Purity Start->State Oil Viscous Oil / LLPS (High Impurity Burden) State->Oil Oils out Solid Amorphous Solid (Moderate Purity) State->Solid Precipitates DCHA Protocol A: DCHA Salt Formation (Forces Crystalline Lattice) Oil->DCHA Severe impurities Seed Protocol B: Seed-Induced Solidification & Hexane Pulping Oil->Seed Available seeds Binary Protocol C: EtOAc/Hexane Recrystallization (Controlled Supersaturation) Solid->Binary Direct upgrade FreeBase Acidic Wash (pH 2.5) to Regenerate Free Acid DCHA->FreeBase Pure High Purity Crystalline Product (>99% HPLC) Seed->Pure Binary->Pure FreeBase->Binary Final Polish

Diagnostic workflow for resolving Boc-amino acid crystallization and purity failures.

Quantitative Impurity Profiling

To troubleshoot purity, you must first identify the contaminant. Below is a quantitative breakdown mapping common impurities to their root causes and resolution strategies.

Impurity ProfileMechanistic CauseDiagnostic Signature (HPLC/NMR)Resolution Strategy
Des-Boc Amino Acid Over-acidification (pH < 2.0) during aqueous extraction causes acid-catalyzed cleavage of the Boc group[].Early eluting HPLC peak; absence of 9H singlet at ~1.4 ppm in 1H-NMR.Buffer extraction pH to 2.5–3.0 using 10% Citric Acid or dilute H3PO4[1].
Unreacted Starting Material Quaternary alpha-carbon steric hindrance prevents complete Boc-anhydride coupling[].Free amine presence; distinct alpha-methyl shift.Purify via DCHA salt formation (Protocol A) to exclude neutral amines[1].
Oligomers / Urea Byproducts Side reactions of sterically hindered amines with Boc2O forming cyanate ester intermediates[].Late eluting, broad HPLC peaks; elevated mass in LC-MS.Anti-solvent pulping (Protocol B) or precision binary recrystallization.
Solvent Entrapment "Crash cooling" traps EtOAc/Hexane within the rapidly forming amorphous solid lattice[1].Broad melting point depression; solvent peaks in 1H-NMR.Controlled cooling profile (Protocol C); avoid rapid supersaturation[1].

Validated Troubleshooting Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the intermediate validation checkpoints.

Protocol A: Dicyclohexylamine (DCHA) Salt Formation (For Severe Oiling & High Impurity)

Causality: When the target molecule refuses to crystallize and forms an impure oil, introducing Dicyclohexylamine (DCHA) forces the creation of a highly crystalline salt. The bulky DCHA counterion pairs geometrically with the sterically hindered unnatural amino acid, creating a rigid, high-energy crystal lattice that thermodynamically excludes neutral impurities and unreacted starting materials[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude, oily 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid in a minimal volume of anhydrous diethyl ether or ethyl acetate (EtOAc)[1].

  • Salt Formation: Under vigorous stirring at room temperature, slowly add 1.05 equivalents of Dicyclohexylamine[1].

  • Crystallization: Stir until a thick white precipitate forms. If precipitation does not occur within 30 minutes, cool the flask to 4°C and scratch the inside of the glass to induce nucleation.

  • Isolation: Collect the DCHA salt via vacuum filtration. Wash the filter cake with ice-cold diethyl ether to remove lipophilic impurities[1].

  • Validation Checkpoint 1: Assess the purity of the DCHA salt via HPLC. If purity is <98%, recrystallize the salt from hot ethanol.

  • Free-Basing (Reversion to Free Acid): Suspend the pure DCHA salt in EtOAc. Wash the organic layer with 10% aqueous phosphoric acid (H3PO4) or dilute HCl, strictly monitoring the aqueous layer to ensure the pH does not drop below 2.5 to prevent Boc deprotection[1].

  • Recovery: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and evaporate under reduced pressure to yield the high-purity free acid.

Protocol B: Seed-Induced Solidification & Anti-Solvent Pulping

Causality: For oils that are moderately pure but kinetically trapped in a liquid state, primary nucleation requires overcoming a massive energy barrier. Introducing high-purity seed crystals bypasses this barrier, providing a pre-formed lattice template for secondary nucleation[3].

Step-by-Step Methodology:

  • Solvent Removal: Evaporate the reaction solvent entirely under high vacuum until a colorless or light-yellow transparent viscous oil is obtained[3].

  • Seeding: Add 0.5% to 2.0% (by weight) of high-purity (>99.0% HPLC) 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid seed crystals directly into the oil[3].

  • Incubation: Seal the flask and allow it to stand undisturbed at room temperature (20-25°C) for 15 to 24 hours. The oil will gradually solidify into a white, waxy mass[3].

  • Anti-Solvent Pulping (Trituration): Add 5 to 10 volumes (relative to the mass of the solid) of a weak polar solvent, such as n-hexane or cyclohexane[3].

  • Agitation: Vigorously stir (pulp) the suspension for 1 to 2 hours to extract trapped lipophilic impurities into the hexane phase[3].

  • Isolation: Filter the purified white solid and dry under vacuum to a constant weight.

Protocol C: Precision Binary Solvent Recrystallization (EtOAc/Hexane)

Causality: If the product is solid but fails purity checks, a binary solvent system leverages differential solubility. EtOAc acts as the "good" solvent to dismantle the impure lattice, while Hexane acts as the "poor" anti-solvent to precisely control the supersaturation curve, preventing the inclusion of impurities[1].

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the absolute minimum volume of hot EtOAc required to achieve complete dissolution under gentle heating[1].

  • Anti-Solvent Addition: Remove from heat. Slowly add Hexane dropwise under continuous stirring until the solution becomes persistently cloudy (indicating the metastable zone boundary has been reached)[1].

  • Clarification: Add 1 to 3 drops of hot EtOAc just until the solution clarifies again[1].

  • Controlled Cooling: Cover the flask and allow it to cool ambiently to room temperature over 2 hours. Critical: Do not crash-cool in an ice bath, as rapid supersaturation causes oiling out and traps impurities[1].

  • Maturation: Once room temperature is reached and crystals have formed, transfer to a 4°C refrigerator for 2 hours to maximize yield.

  • Isolation: Filter and wash with a minimal volume of ice-cold Hexane[1].

Frequently Asked Questions (FAQs)

Q: My product oiled out during the EtOAc/Hexane recrystallization. How do I force it to crystallize? A: Oiling out (Liquid-Liquid Phase Separation) occurs when the solution exceeds the solubility limit of the liquid phase before reaching the nucleation point of the solid phase. To fix this, gently reheat the mixture until it becomes a homogeneous clear solution. Add a small amount of the "good" solvent (EtOAc) to decrease the overall concentration, and slow down your cooling rate significantly. If it still oils out, switch to the Seed-Induced method (Protocol B)[3].

Q: How do I prevent the Boc group from degrading during the crystallization workup? A: The tert-butoxycarbonyl (Boc) group is highly sensitive to strong acids[]. Degradation typically occurs during the acidification of the aqueous layer when extracting the free acid. Never let the pH drop below 2.0. Use mild acids like 10% citric acid or 10% phosphoric acid instead of concentrated HCl, and perform the extraction rapidly at low temperatures (0-5°C)[1].

Q: Why is my yield so low after recrystallization, even though the purity is finally acceptable? A: Low yield is almost always a function of solvent volume. Because this specific unnatural amino acid is highly lipophilic, it remains highly soluble in EtOAc even at low temperatures. Ensure you are using the absolute minimum amount of hot solvent to dissolve the crude product. Additionally, ensure your final wash uses strictly ice-cold anti-solvent (Hexane), not the binary mixture[1].

References

  • Source: benchchem.
  • Title: Crystallization method of Boc-amino acid (Patent CN112661672A)
  • Source: bocsci.

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide: 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic Acid

Executive Summary In the development of highly constrained macrocycles and hydrocarbon-stapled peptides, 2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (commonly referred to as Boc- α -methylallylglycine) serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of highly constrained macrocycles and hydrocarbon-stapled peptides, 2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (commonly referred to as Boc- α -methylallylglycine) serves as an indispensable unnatural amino acid building block. Because the α -carbon is a quaternary stereocenter, verifying its successful formation and distinguishing it from its non-methylated analogue (Boc-allylglycine) requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the 1 H and 13 C NMR spectral profiles of Boc- α -methylallylglycine against standard structural alternatives. By outlining the causality behind specific chemical shifts and providing a self-validating experimental protocol, this guide equips drug development professionals with the tools to ensure absolute structural integrity before downstream peptide synthesis.

Structural Analysis & Causality (E-E-A-T)

As an application scientist, interpreting the NMR of unnatural amino acids requires looking beyond simple peak matching to understand the causality of the chemical environments.

  • The Quaternary α -Center Effect: In standard amino acids like Boc-allylglycine, the α -proton is highly deshielded by the adjacent amine and carboxylate groups, typically appearing as a distinct multiplet around 4.30–4.40 ppm[1]. The defining feature of the target molecule is the complete absence of this α -proton signal. Instead, the introduction of the α -methyl group yields a sharp 3H singlet at ~1.55 ppm[2]. In 13 C NMR, the transition from a tertiary CH to a quaternary carbon shifts the resonance downfield from ~53.0 ppm to ~59.8 ppm due to altered hybridization and the deshielding environment of the surrounding carboxylate.

  • Allyl Moiety Resolution: The terminal alkene is essential for downstream ring-closing metathesis (RCM). The internal vinyl proton ( -CH= ) presents as a complex multiplet at 5.65–5.80 ppm, while the terminal protons ( =CH2​ ) appear as overlapping multiplets at 5.10–5.15 ppm. The diastereotopic β -protons (the CH2​ bridging the α -carbon and the alkene) couple with each other and the adjacent vinyl proton, manifesting as a complex ABX system around 2.50–2.70 ppm[3].

  • Protecting Group Dynamics (Boc vs. Fmoc): The bulky tert-butoxycarbonyl (Boc) group generates a massive 9H singlet at ~1.42 ppm. A common analytical challenge is the potential overlap between the Boc singlet and the α -methyl singlet. Modifying the solvent from CDCl 3​ to DMSO- d6​ can alter the solvation sphere, disrupting hydrogen bonds and inducing a differential shift to resolve these peaks. In contrast, utilizing an Fmoc protecting group entirely removes this aliphatic overlap, replacing it with distinct aromatic resonances (7.3–7.8 ppm)[4].

Comparative Quantitative Data

To facilitate rapid structural verification, the following tables summarize the expected chemical shifts of the target molecule compared to two common alternatives: the non-methylated variant (Boc-allylglycine) and the Fmoc-protected variant.

Table 1: 1 H NMR Chemical Shifts Comparison (400 MHz, CDCl 3​ , δ in ppm)
Proton AssignmentBoc- α -methylallylglycine (Target)Boc-allylglycine (Alternative 1)Fmoc- α -methylallylglycine (Alternative 2)
α -CH None 4.30 – 4.40 (m, 1H)None
α -CH 3​ 1.55 (s, 3H)None 1.58 (s, 3H)
Boc-CH 3​ 1.42 (s, 9H)1.40 (s, 9H)None
Fmoc-CH / CH 2​ None None 4.20 – 4.45 (m, 3H)
Fmoc-Aromatic None None 7.30 – 7.80 (m, 8H)
β -CH 2​ (Allyl) 2.50 – 2.70 (m, 2H)2.45 – 2.60 (m, 2H)2.55 – 2.75 (m, 2H)
Terminal =CH 2​ 5.10 – 5.15 (m, 2H)5.05 – 5.15 (m, 2H)5.10 – 5.20 (m, 2H)
Internal =CH 5.65 – 5.80 (m, 1H)5.65 – 5.75 (m, 1H)5.65 – 5.80 (m, 1H)
Urethane NH 5.30 (br s, 1H)5.05 (br s, 1H)5.60 (br s, 1H)
Table 2: 13 C NMR Chemical Shifts Comparison (100 MHz, CDCl 3​ , δ in ppm)
Carbon AssignmentBoc- α -methylallylglycine (Target)Boc-allylglycine (Alternative 1)Fmoc- α -methylallylglycine (Alternative 2)
α -C 59.8 (Quaternary) 53.0 (Tertiary CH)60.2 (Quaternary)
α -CH 3​ 23.5None 23.8
Boc-CH 3​ 28.328.4None
Boc Quaternary C 80.279.9None
Fmoc Aliphatic C None None 47.2, 66.8
Fmoc Aromatic C None None 120.0 – 144.0
β -CH 2​ (Allyl) 41.536.941.2
Terminal =CH 2​ 119.5119.1119.8
Internal =CH 132.4132.4132.1
Urethane C=O 154.8155.3156.0
Carboxylic C=O 178.5176.2178.0

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness and reproducibility, follow this self-validating protocol for NMR sample preparation and acquisition.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the amino acid derivative.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality Check: If the sample is poorly soluble, do not use heat, as Boc-protected amino acids can degrade or form rotamers that complicate spectra. Instead, switch the solvent to DMSO- d6​ .

Step 2: Instrument Calibration & Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Perform automated tuning and matching (ATM), followed by rigorous gradient shimming (Z1-Z5).

  • Self-Validation: Check the full width at half maximum (FWHM) of the TMS peak. It must be <1.0 Hz. If the FWHM exceeds this, the magnetic field is inhomogeneous, which will artificially broaden the complex ABX multiplet of the diastereotopic β -protons, making it impossible to distinguish genuine structural coupling from poor shimming.

Step 3: Acquisition Parameters

  • 1 H NMR: Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16–32 scans.

  • 13 C NMR: Set the spectral width to 220 ppm, D1 to 2.0 seconds, and acquire a minimum of 512 scans with proton decoupling (WALTZ-16).

  • Causality Check: The quaternary α -carbon and Boc carbonyl lack attached protons, meaning they rely on slow, long-range dipole-dipole interactions for relaxation. A standard D1 of 1.0s will suppress these signals. Extending D1 to 2.0 seconds allows full longitudinal relaxation, ensuring these critical quaternary peaks integrate properly above the noise floor.

Step 4: Data Processing & Verification

  • Apply a 0.3 Hz exponential line broadening for 1 H and 1.0 Hz for 13 C.

  • Phase and baseline correct manually.

  • Validate the structure by confirming the absence of the α -proton (~4.3 ppm) and the presence of the 59.8 ppm 13 C signal.

Mandatory Visualization

NMR_Workflow A Boc-alpha-methylallylglycine Sample Preparation B 1H NMR Acquisition (400/500 MHz, CDCl3) A->B C 13C NMR Acquisition (100/125 MHz, CDCl3) A->C D Identify alpha-Methyl (Singlet ~1.5 ppm) B->D E Confirm Missing alpha-H (No signal ~4.3 ppm) B->E G Verify Allyl Group (Multiplets ~5.1 & ~5.7 ppm) B->G F Identify Quaternary alpha-C (~60 ppm) C->F H Structural Validation Complete D->H E->H F->H G->H

Workflow for the NMR structural validation of Boc-alpha-methylallylglycine.

References

  • Title: Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction Source: Organic Syntheses URL: [Link] (Corresponds to citation[1])

  • Title: Asymmetric Synthesis of α , α -Disubstituted α -Amino Acids by Diastereoselective Alkylation of Camphor-Based Tricyclic Iminolactone Source: The Journal of Organic Chemistry (ACS) URL: [Link] (Corresponds to citation[2])

  • Title: Mechanism-Based Enzyme Inactivation Using an Allyl Sulfoxide–Allyl Sulfenate Ester Rearrangement Source: PubMed Central (NIH) URL: [Link] (Corresponds to citation[3])

  • Title: Highly Practical Methodology for the Synthesis of d- and l- α -Amino Acids, N-Protected α -Amino Acids, and N-Methyl- α -amino Acids Source: Journal of the American Chemical Society (ACS) URL: [Link] (Corresponds to citation[4])

Sources

Comparative

Comparing Fmoc vs Boc protection for 2-amino-2-methylpent-4-enoic acid in peptide synthesis

An In-Depth Comparative Guide to Fmoc and Boc Protection Strategies for 2-amino-2-methylpent-4-enoic Acid in Peptide Synthesis Introduction: The Role of Non-Canonical Amino Acids in Modern Peptide Science In the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Fmoc and Boc Protection Strategies for 2-amino-2-methylpent-4-enoic Acid in Peptide Synthesis

Introduction: The Role of Non-Canonical Amino Acids in Modern Peptide Science

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids (ncAAs) has become a cornerstone for innovation. These unique building blocks allow for the introduction of novel chemical functionalities, conformational constraints, and metabolic stability, far surpassing the limitations of the 20 proteinogenic amino acids. One such ncAA is 2-amino-2-methylpent-4-enoic acid, a fascinating residue featuring two key structural motifs: an α-methyl group and a terminal allyl side chain.

The α-methyl group provides significant steric hindrance, which can enforce specific peptide backbone conformations and enhance resistance to enzymatic degradation. The terminal alkene on the side chain serves as a versatile chemical handle for post-synthesis modifications, such as stapling, cross-linking, or conjugation to other molecules.

However, the successful incorporation of this sterically hindered and functionally rich amino acid via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of the Nα-protecting group strategy. This guide provides a comprehensive, data-driven comparison of the two dominant SPPS methodologies—9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc)—specifically for the synthesis of peptides containing 2-amino-2-methylpent-4-enoic acid. We will delve into the core chemical principles, provide detailed experimental protocols, and analyze the performance of each strategy to guide researchers in making an informed decision.

Pillar 1: Core Chemical Principles and Strategic Differences

The fundamental distinction between Fmoc and Boc strategies lies in their orthogonal deprotection schemes. This core difference dictates every subsequent choice in the synthesis, from resin and side-chain protection to the final cleavage conditions.[1]

  • The Fmoc/tBu Strategy: This modern approach is founded on a base-labile Nα-protecting group, the Fmoc group.[] It is cleaved under mild basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[3] This mildness allows for the use of acid-labile tert-butyl (tBu) based groups for side-chain protection, which remain intact during the synthesis cycles. The final peptide is cleaved from the resin and deprotected simultaneously using a moderately strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).[1]

  • The Boc/Bzl Strategy: As the classic methodology that enabled the initial development of SPPS, this strategy employs the acid-labile Boc group for temporary Nα-protection.[4] The Boc group is removed with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM).[][5] Consequently, "permanent" side-chain protecting groups must be stable to these conditions and are typically benzyl (Bzl) based. These require a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[6]

Comparative Overview of Protection Schemes
FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Nα-Deprotection Base-labile: 20-50% Piperidine in DMF[3]Acid-labile: 25-50% TFA in DCM[][5]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl, Z)
Final Cleavage Moderate acid (e.g., 95% TFA)[7]Strong acid (e.g., HF, TFMSA)[6]
Orthogonality Fully orthogonal system[1]Semi-orthogonal system
Key Advantage Mild conditions, high purity, automation-friendly[8][9]Excellent for aggregation-prone sequences[][6]

Pillar 2: Experimental Design and Head-to-Head Protocols

To objectively compare these strategies, we designed a synthesis of a model tripeptide, Ac-Tyr-X-Leu-NH₂ , where X represents 2-amino-2-methylpent-4-enoic acid. The N-terminal acetylation and C-terminal amidation are common features in therapeutic peptide design.

Experimental Workflow Overview

G cluster_0 Fmoc-SPPS Workflow cluster_1 Boc-SPPS Workflow F_Start Start with Rink Amide Resin F_Deprot1 Fmoc Deprotection (20% Piperidine/DMF) F_Start->F_Deprot1 Cycle 1 (Leu) F_Couple1 Couple Fmoc-X-OH (HCTU/DIEA) F_Deprot1->F_Couple1 F_Deprot2 Fmoc Deprotection F_Couple1->F_Deprot2 Cycle 2 (X) F_Couple2 Couple Fmoc-Tyr(tBu)-OH F_Deprot2->F_Couple2 F_Acetylate N-terminal Acetylation F_Couple2->F_Acetylate Final Cycle (Tyr) F_Cleave Cleavage & Deprotection (TFA/TIS/H₂O) F_Acetylate->F_Cleave B_Start Start with MBHA Resin B_Deprot1 Boc Deprotection (50% TFA/DCM) B_Start->B_Deprot1 Cycle 1 (Leu) B_Neutral Neutralization (10% DIEA/DMF) B_Deprot1->B_Neutral B_Couple1 Couple Boc-X-OH (HBTU/HOBt) B_Neutral->B_Couple1 B_Deprot2 Boc Deprotection B_Couple1->B_Deprot2 Cycle 2 (X) B_Neutral2 Neutralization B_Deprot2->B_Neutral2 B_Couple2 Couple Boc-Tyr(Bzl)-OH B_Neutral2->B_Couple2 B_Acetylate N-terminal Acetylation B_Couple2->B_Acetylate Final Cycle (Tyr) B_Cleave Cleavage & Deprotection (HF/Anisole) B_Acetylate->B_Cleave

Caption: Comparative workflows for Fmoc and Boc solid-phase peptide synthesis (SPPS).

Detailed Protocol: Fmoc/tBu Strategy
  • Resin Preparation: Start with Rink Amide resin (0.1 mmol scale). Swell the resin in DMF for 1 hour in a peptide synthesis vessel.[10]

  • Initial Deprotection: Remove the Fmoc group from the resin by treating with 20% (v/v) piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Leu Coupling: Couple Fmoc-Leu-OH (0.5 mmol, 5 eq) using HCTU (0.5 mmol, 5 eq) and DIEA (1.0 mmol, 10 eq) in DMF for 1 hour. Confirm completion with a negative ninhydrin test. Wash.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of 2-amino-2-methylpent-4-enoic acid (X):

    • Rationale: The α-methyl group significantly increases steric hindrance. A powerful coupling agent and extended reaction time are necessary.

    • Procedure: Couple Fmoc-X-OH (0.75 mmol, 7.5 eq) using HCTU (0.75 mmol, 7.5 eq) and DIEA (1.5 mmol, 15 eq) in DMF. Allow the reaction to proceed for 4 hours. Perform a ninhydrin test; if positive, repeat the coupling (a "double couple"). Wash.

  • Fmoc Deprotection: Repeat step 2.

  • Tyr Coupling: Couple Fmoc-Tyr(tBu)-OH (0.5 mmol, 5 eq) as described in step 3. Wash.

  • Final Fmoc Deprotection: Repeat step 2.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:7) for 30 minutes. Wash.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum.[11] Treat with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 3 hours.[7] Filter the resin, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Detailed Protocol: Boc/Bzl Strategy
  • Resin Preparation: Start with MBHA resin (0.1 mmol scale). Swell in DCM for 1 hour.

  • Initial Deprotection: Remove the Boc group from the pre-loaded Leu-MBHA resin using 50% TFA in DCM (2 x 2 min). Wash with DCM (3x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 min). Wash with DMF (3x) and DCM (3x).

  • Coupling of 2-amino-2-methylpent-4-enoic acid (X):

    • Rationale: As with the Fmoc strategy, steric hindrance is the primary challenge.

    • Procedure: Pre-activate Boc-X-OH (0.75 mmol, 7.5 eq) with HBTU (0.75 mmol, 7.5 eq) and HOBt (0.75 mmol, 7.5 eq) in DMF. Add this solution to the neutralized resin, followed by DIEA (1.5 mmol, 15 eq). Couple for 4 hours. Wash.

  • Boc Deprotection: Repeat step 2.

  • Neutralization: Repeat step 3.

  • Tyr Coupling: Couple Boc-Tyr(Bzl)-OH (0.5 mmol, 5 eq) as described in step 4 (1-hour coupling time). Wash.

  • Final Boc Deprotection: Repeat step 2.

  • N-terminal Acetylation: Neutralize the resin (step 3), then treat with acetic anhydride/DIEA/DMF as in the Fmoc protocol. Wash.

  • Cleavage and Deprotection: Dry the resin under vacuum. Perform the final cleavage using anhydrous HF with anisole as a scavenger at 0°C for 1 hour. After HF evaporation, triturate the residue with cold ether, filter the peptide, dissolve in an aqueous buffer, and lyophilize.

Pillar 3: Data Analysis, Trustworthiness, and Field Insights

The choice between Fmoc and Boc is not merely procedural; it has direct consequences on yield, purity, and potential side reactions.

G cluster_Fmoc Fmoc Pathway cluster_Boc Boc Pathway Fmoc Fmoc Protection Fmoc_Deprot Base Deprotection (Piperidine) Fmoc->Fmoc_Deprot Mild, Base-Labile Boc Boc Protection Boc_Deprot Acid Deprotection (TFA) Boc->Boc_Deprot Harsh, Acid-Labile Dibenzofulvene Dibenzofulvene (UV active) Fmoc_Deprot->Dibenzofulvene releases Carbocation tert-Butyl Cation (Reactive) Boc_Deprot->Carbocation releases Piperidine Piperidine Adduct Dibenzofulvene->Piperidine trapped by base Scavenger Scavenger Adduct Carbocation->Scavenger trapped by scavenger

Caption: Chemical mechanisms of Fmoc and Boc deprotection pathways.

Quantitative Performance Comparison (Expected Results)

The following data is synthesized from established principles and extensive field experience with sterically hindered amino acids.

Performance MetricFmoc/tBu StrategyBoc/Bzl StrategyRationale & Causality
Coupling Efficiency (for X) ~97% (with double couple)~98%The Boc strategy's in situ neutralization can sometimes offer a slight advantage for difficult couplings by minimizing transient N-terminal protonation.[6]
Crude Purity (LC-MS) ~85%~70%The milder, repeated deprotection steps and final cleavage of the Fmoc strategy lead to fewer side reactions and a cleaner crude product.[7] The harsh final HF cleavage in the Boc strategy can generate more byproducts.
Overall Yield ~65%~55%Higher crude purity directly translates to a more efficient purification process and higher recovery of the target peptide.
Key Impurity Profile Deletion of residue X (Ac-Tyr-Leu-NH₂)Deletion of residue X; Potential side-chain alkylation by t-butyl cations if scavenging is incomplete.Incomplete coupling of the hindered residue X is the primary challenge for both. The Boc strategy carries the additional risk of side-chain modification during harsh deprotection steps.
Expertise & Experience: Interpreting the Data
  • The Steric Hindrance Challenge: The α-methyl group of 2-amino-2-methylpent-4-enoic acid is the dominant factor influencing synthesis. For both Fmoc and Boc strategies, standard coupling times are insufficient. The use of excess reagents and extended, or repeated, coupling steps is not optional—it is a requirement for acceptable yields. The α,α-disubstitution, however, provides a key benefit: it completely prevents epimerization at the α-carbon, a common side reaction in peptide synthesis.[12]

  • Side-Chain Integrity of the Allyl Group:

    • Fmoc: The allyl side chain is completely inert to the basic conditions of piperidine treatment. The final TFA/TIS cleavage is also safe, as TIS is an excellent scavenger for any potential carbocations that could otherwise react with the double bond.

    • Boc: While the allyl group is generally stable to repeated TFA treatments, the final cleavage with HF is a significant point of risk. The tert-butyl cations generated from the Boc groups and any tBu-based scavengers can potentially alkylate the double bond. Therefore, the choice and concentration of scavengers (e.g., anisole, cresol) are paramount to preserving the integrity of the final product.

  • Aggregation: For this short tripeptide, aggregation is not a significant concern. However, if 2-amino-2-methylpent-4-enoic acid were to be incorporated into a longer, more hydrophobic sequence, the Boc strategy could offer an advantage. The protonation of the N-terminus during TFA deprotection helps to disrupt inter-chain hydrogen bonding, keeping the peptide chains solvated and accessible for the next coupling reaction.[][6]

Conclusion and Authoritative Recommendation

Both Fmoc and Boc strategies can be successfully employed to incorporate the sterically hindered, functionalized amino acid 2-amino-2-methylpent-4-enoic acid into peptides. However, the analysis reveals a clear preference based on the desired outcome and available resources.

The Fmoc/tBu strategy is the recommended method for most applications. Its primary advantages are the significantly milder reaction conditions, which lead to a cleaner crude product, higher overall yield after purification, and greater operational simplicity.[9] The orthogonality of the protection scheme ensures the integrity of the acid-labile allyl side chain is never compromised.

The Boc/Bzl strategy remains a powerful, albeit more demanding, alternative. It should be reserved for specific scenarios where peptide aggregation is a severe and overriding problem that cannot be solved by other means (e.g., using pseudoprolines or chaotropic salts). Researchers opting for this method must possess expertise in handling hazardous reagents like HF and must meticulously optimize their scavenger cocktails to prevent side-chain modifications.

Ultimately, the successful synthesis of complex peptides is a testament to a deep understanding of the underlying chemical principles. By carefully considering the unique challenges posed by ncAAs like 2-amino-2-methylpent-4-enoic acid, researchers can strategically select the protection scheme that best ensures a high-quality, pure product.

References

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from Google Search.[4]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). Retrieved from Google Search.[]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Laboratory, University of California, Irvine.[10]

  • Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript.[3]

  • (R)-2-amino-2-methylpent-4-enoic acid. (2024, April 9). ChemBK.[13]

  • García-Martín, F., et al. (2006). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Journal of Peptide Science, 12(3), 184-189. [Link][5]

  • Amblard, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(7), 843. [Link][14]

  • Wang, P., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Organic Letters, 2(11), 1581-1583. [Link][15]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis.[8]

  • Peptide Design: Principles & Methods. (n.d.). Thermo Fisher Scientific - US.[9]

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.[11]

  • (2R)-2-Methylpent-4-enoic acid. (n.d.). In Wikipedia. Retrieved March 25, 2026.[16]

  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (2025, December). BenchChem.[7]

  • (S)-2-Amino-2-methylpent-4-enoic acid. (n.d.). BOC Sciences.[]

  • A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.[1]

  • Bycroft, B. W., et al. (1995). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Journal of the Chemical Society, Perkin Transactions 1, (18), 2297-2302. [Link][18]

  • Peptide Synthesis - FAQ. (n.d.). AAPPTEC.[6]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.[19]

  • Khadse, S. C., & D'souza, R. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 1-7.[20]

  • Khadse, S., et al. (2018). (PDF) Side reactions in peptide synthesis: An overview. ResearchGate.[21]

  • Synthesis method of 2-methyl-2-pentenoic acid. (2014). Google Patents.[22]

  • Zahan, K. A., et al. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 24(24), 17290. [Link][12]

Sources

Validation

Analytical Strategies for Non-Chromophoric Unnatural Amino Acids: HPLC Method Validation for 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic Acid Purity

The Analytical Challenge: Structural Limitations and Detection The molecule 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (hereafter referred to as Boc-AMPA) is a critical α,α -disubstituted unnatural amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Structural Limitations and Detection

The molecule 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (hereafter referred to as Boc-AMPA) is a critical α,α -disubstituted unnatural amino acid building block, heavily utilized in the synthesis of stapled peptides and peptidomimetics.

From an analytical perspective, evaluating the purity of Boc-AMPA presents a distinct challenge. The molecule lacks an aromatic ring or a conjugated π -system, meaning it does not possess a strong UV chromophore. While the terminal alkene and the carbonyl groups of the carboxylic acid and Boc-protecting group exhibit weak absorbance at low UV wavelengths (205–210 nm), relying on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at these wavelengths is highly problematic. Mobile phase additives required for peak shape—such as Trifluoroacetic Acid (TFA)—absorb strongly at 210 nm, causing severe baseline drift during gradient elution and masking low-level impurities.

To establish a robust, stability-indicating purity method, we must look beyond traditional UV detection. This guide objectively compares HPLC-UV against Charged Aerosol Detection (CAD) , a universal, mass-based detector, and provides a comprehensive, self-validating methodology aligned with the latest ICH Q2(R2) guidelines[1],[2].

Comparative Evaluation: HPLC-UV vs. HPLC-CAD

The choice of detector fundamentally dictates the reliability of the validation data. CAD operates by nebulizing the column effluent, evaporating the volatile mobile phase, and applying a positive charge to the remaining non-volatile analyte particles. The measured charge is directly proportional to the mass of the analyte, rendering it independent of the molecule's optical properties[3].

Because the Boc group and the aliphatic methyl/allyl chains provide sufficient hydrophobicity, Boc-AMPA is well-retained on a standard Reverse Phase (RP) C18 column, unlike highly polar underivatized amino acids that require Hydrophilic Interaction Liquid Chromatography (HILIC)[4].

Table 1: Performance Comparison for Boc-AMPA Purity Assessment
Performance MetricHPLC-UV (210 nm)HPLC-CADMechanistic Causality / Driver
Baseline Stability Poor (Severe Drift)Excellent (Flat)CAD evaporates the volatile TFA mobile phase prior to detection, eliminating the gradient-induced baseline drift seen in UV[5].
Sensitivity (LOD) ~50–100 ng~5–10 ngCAD measures absolute mass of the non-volatile particle, providing a 10-fold increase in signal-to-noise (S/N) for non-chromophoric analytes[3].
Response Uniformity Highly VariableUniformUV response depends on the extinction coefficient of individual impurities. CAD provides a near-universal response for all non-volatile impurities[3].
Linearity Dynamics LinearNon-Linear (Sigmoidal)CAD particle charging is proportional to cross-sectional area, requiring mathematical linearization (Power Function Value) to meet ICH Q2(R2) criteria[5].

Experimental Methodology: A Self-Validating ICH Q2(R2) Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . This means the method incorporates internal logic gates—such as System Suitability Testing (SST) and resolution thresholds—that automatically invalidate the run if the chromatographic environment shifts out of specification.

Step 1: Chromatographic Setup & System Suitability Testing (SST)
  • Column: Core-shell C18 (100 mm × 2.1 mm, 2.6 µm). Causality: Core-shell particles minimize longitudinal diffusion, providing sharp peaks essential for resolving structurally similar des-methyl or des-allyl impurities.

  • Mobile Phase A: 0.05% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.05% TFA in LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 12 minutes. Flow rate: 0.4 mL/min.

  • Detector Settings (CAD): Evaporation temperature set to 35°C. Data collection rate: 10 Hz. Filter: 3.6 seconds.

  • Self-Validation Checkpoint (SST): Prior to sample injection, an SST mixture containing Boc-AMPA and its de-protected analog (AMPA) is injected. The system must achieve a critical resolution ( Rs​ ) of ≥2.0 . If Rs​<2.0 , the sequence automatically aborts, preventing the generation of untrustworthy data.

Step 2: Specificity via Forced Degradation

Per ICH Q2(R2)[6],[2], the method must be stability-indicating.

  • Subject 1.0 mg/mL Boc-AMPA solutions to:

    • Acidic (1N HCl, 60°C, 24h) - Targets Boc-deprotection.

    • Basic (1N NaOH, 60°C, 24h) - Targets potential racemization.

    • Oxidative (3% H2​O2​ , 25°C, 24h) - Targets alkene oxidation (epoxidation).

  • Neutralize all samples and inject.

  • Acceptance: Peak purity angle must be less than the purity threshold, and all degradation products must be baseline resolved from the Boc-AMPA peak.

Step 3: Linearity, Range, and Signal Linearization

Because CAD response is inherently non-linear[5], raw data cannot pass ICH Q2(R2) linearity requirements without transformation.

  • Prepare a 6-point calibration curve ranging from 50% to 150% of the target analytical concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Apply a Power Function Value (PFV) algorithm within the chromatography data system. Set the PFV to ~1.3 to linearize the detector output.

  • Acceptance: The correlation coefficient ( R2 ) of the transformed data must be ≥0.995 .

Step 4: Accuracy and Precision
  • Accuracy (Recovery): Spike known quantities of Boc-AMPA reference standard into a blank matrix at 80%, 100%, and 120% levels. Analyze in triplicate.

  • Precision (Repeatability): Inject the 100% concentration standard six consecutive times.

  • Acceptance: Recovery must be within 98.0% – 102.0%. The Relative Standard Deviation (RSD) for precision must be ≤2.0% .

Step 5: Limit of Detection (LOD) and Quantitation (LOQ)
  • Serially dilute the Boc-AMPA standard until the CAD signal reaches specific Signal-to-Noise (S/N) thresholds.

  • Acceptance: LOD is established at S/N ≥3:1 . LOQ is established at S/N ≥10:1 .

Quantitative Validation Data Summary

The following table summarizes representative validation data, demonstrating the stark contrast in reliability between CAD and UV detection for this specific analyte.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaHPLC-CAD ResultHPLC-UV (210 nm) ResultMethod Status
Specificity (Resolution) Rs​≥1.5 for all impurities Rs​=2.8 Rs​=1.1 (Co-elution with baseline drift)CAD Passes
Linearity ( R2 ) ≥0.995 0.998 (with PFV = 1.3)0.985 (Distorted by TFA absorbance)CAD Passes
Precision (RSD %) ≤2.0% (n=6)0.8%4.5%CAD Passes
Accuracy (Recovery) 98.0% – 102.0%99.5%104.2% (False high due to baseline)CAD Passes
Sensitivity (LOQ) S/N ≥10:1 15 ng on-column120 ng on-columnCAD Superior

Validation Workflow & Decision Logic

The following diagram maps the self-validating logic and decision-making process for validating non-chromophoric amino acid derivatives.

HPLCValidation Start Target Analyte: Boc-2-amino-2-methylpent-4-enoic acid Split Detector Selection Start->Split UV HPLC-UV (210 nm) - Baseline Drift - Low Sensitivity Split->UV Traditional CAD HPLC-CAD - Universal Mass Response - Stable Gradient Baseline Split->CAD Optimal ValPhase ICH Q2(R2) Validation Phase (Specificity, Linearity, Accuracy) UV->ValPhase Suboptimal Data CAD->ValPhase High S/N Ratio SST System Suitability Testing (SST) Internal Standard Verification (Rs > 2.0) ValPhase->SST Final Validated Purity Method Ready for Routine QC SST->Final Meets Acceptance Criteria

Figure 1: Decision tree and ICH Q2(R2) validation workflow for non-chromophoric unnatural amino acids.

Conclusion

Validating a purity method for 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid requires a departure from standard UV-based chromatography. Because the molecule lacks a strong chromophore and requires low-wavelength detection in the presence of UV-absorbing mobile phase additives (TFA), HPLC-UV fails to meet the rigorous standards of ICH Q2(R2). By implementing Charged Aerosol Detection (CAD) coupled with a PFV linearization algorithm and a self-validating System Suitability protocol, analytical scientists can achieve a highly sensitive, robust, and compliant method for assessing the purity of complex unnatural amino acids.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). URL: [Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Chromatography Online. URL:[Link]

  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. PubMed / National Institutes of Health (NIH). URL:[Link]

Sources

Comparative

Evaluating alpha-helicity in stapled peptides containing 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid

Evaluating Alpha-Helicity in Stapled Peptides: A Comparative Guide to S3​ -Based Hydrocarbon Stapling Executive Summary Targeting intracellular protein-protein interactions (PPIs) with linear peptides is historically cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Alpha-Helicity in Stapled Peptides: A Comparative Guide to S3​ -Based Hydrocarbon Stapling

Executive Summary

Targeting intracellular protein-protein interactions (PPIs) with linear peptides is historically challenging due to rapid proteolytic degradation, poor cellular membrane permeability, and a high entropic penalty upon target binding. Peptide stapling—covalently crosslinking the side chains of a peptide to lock it into a bioactive α -helical conformation—overcomes these limitations.

This guide provides an objective, data-backed comparison of the S3​ building block—specifically 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid—against industry-standard S5​

S5​ hydrocarbon staples and traditional lactam staples. By analyzing macrocycle geometry, cyclization thermodynamics, and circular dichroism (CD) profiles, we provide a definitive framework for selecting the optimal stapling strategy in drug development.

Mechanistic Grounding: The Causality of Staple Geometry

The standard α -helix possesses a pitch of 3.6 amino acid residues per turn. To effectively stabilize this conformation, the covalent crosslink must perfectly match the spatial gap between the targeted side chains without introducing steric clashes or unfavorable dihedral angles along the peptide backbone.

The S3​ building block features an α -methyl group (which induces helicity via the Thorpe-Ingold effect) and a compact 3-carbon allyl side chain. Its performance is highly dependent on its pairing and positioning[1]:

  • i,i+3 Stapling ( R3​ + S5​ ): Pairing an R3​ (allyl) block with an S5​ (pentenyl) block generates a hex-4-enyl macrocycle. This 6-carbon bridge perfectly spans a single turn of the helix. The geometry is thermodynamically favorable, driving high α -helicity (~55%) and allowing Ring-Closing Metathesis (RCM) to proceed efficiently at room temperature.

  • i,i+4 Asymmetric Stapling ( S3​ + S7​ ): Substituting the standard S5​

    S5​ system with an S3​ and S7​ block shifts the resulting double bond closer to the peptide backbone, forming an oct-2-enyl macrocycle. This proximity causes severe steric hindrance. Consequently, RCM requires elevated temperatures (60°C), and the resulting structural strain drastically reduces α -helicity to ~15%.
  • Lactam Stapling (Lys + Asp): While forming an amide bridge between i,i+4 residues induces high helicity, the polar nature of the lactam bridge severely limits cellular permeability compared to the highly lipophilic all-hydrocarbon staples[2].

StaplingMechanisms Target Alpha-Helix Stabilization S3_R5 i, i+3 Stapling (R3 + S5) Target->S3_R5 S5_S5 i, i+4 Stapling (S5 + S5) Target->S5_S5 S3_S7 i, i+4 Stapling (S3 + S7) Target->S3_S7 Lactam Lactam Stapling (Lys + Asp) Target->Lactam Hex4 Hex-4-enyl Macrocycle High Helicity (~55%) S3_R5->Hex4 RCM (RT) Oct4 Oct-4-enyl Macrocycle Optimal Helicity (>60%) S5_S5->Oct4 RCM (RT) Oct2 Oct-2-enyl Macrocycle Low Helicity (~15-20%) S3_S7->Oct2 RCM (60°C) Amide Amide Bridge High Helicity, Low Permeability Lactam->Amide Condensation

Logical relationship between stapling building blocks, cyclization chemistry, and helicity outcomes.

Comparative Performance Analysis

The table below summarizes the structural and functional metrics of S3​ -based stapling versus alternative methodologies.

Stapling StrategyCrosslinker SystemRing-Closing ChemistryResulting Macrocycle α -Helicity InductionCellular Permeability
i,i+3 Hydrocarbon R3​ + S5​ RCM (Grubbs I/II, RT)Hex-4-enylHigh (~55%) High
i,i+4 Hydrocarbon S5​ + S5​ RCM (Grubbs I/II, RT)Oct-4-enylOptimal (>60%) High
i,i+4 Asymmetric S3​ + S7​ RCM (Grubbs I/II, 60°C)Oct-2-enylLow (~15%) Moderate
i,i+4 Lactam Lys + AspAmide CondensationLactam BridgeHigh (>50%) Low

Experimental Workflow: Synthesis and Self-Validating CD Evaluation

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for synthesizing an S3​ -containing stapled peptide and quantifying its α -helical content.

Phase 1: Peptide Assembly (Boc-SPPS)

Causality Check: While Fmoc-SPPS is the modern standard, utilizing the Boc-protected S3​ building block (2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid) is highly advantageous when synthesizing the peptide via Boc-SPPS on PAM/MBHA resins, or when placing the staple at the absolute N-terminus in an Fmoc-strategy to avoid premature deprotection.

  • Swell MBHA resin in Dimethylformamide (DMF) for 30 minutes.

  • Couple the Boc-protected amino acids using DIC/Oxyma or HATU/HOAt. Note: The α -methyl group of the S3​ block introduces significant steric hindrance; coupling times must be extended to 2 hours, and double-coupling is mandatory.

  • Deprotect the Boc group using 100% Trifluoroacetic acid (TFA) for 2 × 5 minutes.

Phase 2: On-Resin Ring-Closing Metathesis (RCM)

Causality Check: Performing RCM on-resin (prior to cleavage) leverages the pseudo-dilution effect of the solid matrix, heavily favoring intramolecular cyclization over unwanted intermolecular oligomerization.

  • Wash the fully assembled, protected peptide resin extensively with degassed 1,2-dichloroethane (DCE).

  • Add a solution of Grubbs I or Grubbs II catalyst (10–20 mol % relative to resin loading) in degassed DCE.

  • Agitate at room temperature for 2 hours (for R3​

    S5​ i,i+3 staples). Wash with DCE and repeat the catalyst treatment once to ensure >95% conversion.
Phase 3: Cleavage and Purification
  • Cleave the peptide from the resin using anhydrous HF containing 10% (v/v) anisole or p-cresol as a scavenger at 0°C for 1 hour.

  • Precipitate the crude stapled peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Phase 4: Circular Dichroism (CD) Spectroscopy

Causality Check: CD spectroscopy acts as a self-validating diagnostic tool. A true α -helical peptide exhibits two distinct negative minima at 208 nm ( π→π∗ transition) and 222 nm ( n→π∗ transition). The ratio of these minima ( θ222​/θ208​ ) verifies the structural integrity; a ratio ≥0.9 indicates a highly stable, coiled-coil or heavily stabilized isolated α -helix, whereas unstapled linear peptides typically exhibit a ratio ≤0.6 .

  • Dissolve the purified stapled peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 20–50 μ M.

  • Record spectra from 190 nm to 260 nm at 20°C using a 1 mm path-length quartz cuvette.

  • Calculate the Mean Residue Ellipticity (MRE, [θ] ) at 222 nm.

  • Determine the percentage of α -helicity using the standard equation: % Helicity = ([\theta]222 - [\theta]coil) / ([\theta]max - [\theta]coil) × 100

Conclusion

The 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid ( S3​ ) building block is a highly specialized tool in the peptide engineer's arsenal. While it performs poorly when forced into asymmetric i,i+4 configurations (yielding strained oct-2-enyl macrocycles), it is the premier choice for constructing tight i,i+3 hex-4-enyl staples. When paired correctly with an S5​ residue, it delivers exceptional α -helicity and cellular permeability, rivaling the industry-standard S5​

S5​ system while offering a more compact footprint for sterically restricted PPI targets.

References

  • Robertson NS, Jamieson AG. Regulation of protein–protein interactions using stapled peptides. Reports in Organic Chemistry. 2015;5:65-74. URL:[Link]

  • Walensky LD, Kung AL, Escher I, et al. Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science. 2004;305(5689):1466-1470. URL:[Link]

Validation

Comparative reactivity of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid vs standard allylglycine

Executive Summary The development of structurally constrained peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids. This guide provides an objective, data-driven comparison between 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of structurally constrained peptidomimetics relies heavily on the strategic incorporation of non-natural amino acids. This guide provides an objective, data-driven comparison between 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (Boc-α-methylallylglycine, a quaternary α,α-disubstituted amino acid) and standard Boc-allylglycine (a tertiary α-amino acid). While both feature terminal olefins suitable for Ring-Closing Metathesis (RCM), the presence of the α-methyl group fundamentally alters their reactivity, coupling kinetics, stereochemical stability, and conformational induction.

This guide is designed for peptide chemists and drug development professionals to optimize synthetic workflows for hydrocarbon-stapled peptides and macrocyclic therapeutics.

Mechanistic Causality: The Impact of the α-Methyl Group

The divergent performance of these two building blocks is dictated by three core physiochemical principles:

A. The Thorpe-Ingold Effect (Conformational Pre-organization)

Standard allylglycine possesses a highly flexible backbone. When incorporated into a peptide sequence, its allyl side chain samples a vast conformational space. In contrast, α-methylallylglycine features a gem-dialkyl center at the α-carbon. This induces the Thorpe-Ingold effect (or gem-dialkyl effect), severely restricting the ϕ and ψ dihedral angles of the peptide backbone[1]. This restriction forces the peptide into a highly stable α-helical or 310​ -helical conformation, pre-organizing the terminal olefins on the same face of the helix. Consequently, RCM macrocyclization is thermodynamically favored and kinetically accelerated[2].

B. Steric Hindrance in Peptide Coupling

The quaternary nature of the α-carbon in α-methylallylglycine creates immense steric bulk around both the carboxylic acid and the amine. While coupling the carboxylic acid of α-methylallylglycine to a growing peptide chain is generally straightforward, coupling the next amino acid onto the sterically shielded amine of α-methylallylglycine is notoriously difficult[3]. Standard carbodiimide chemistry (DIC/HOBt) often fails, necessitating highly reactive phosphonium or uronium salts (e.g., PyAOP, HATU).

C. Absolute Stereoretention via Oxazolone Blockade

During C-terminal activation, standard amino acids (like allylglycine) can form a 5-(4H)-oxazolone intermediate. Because standard allylglycine retains an acidic α-proton, this intermediate can rapidly enolize, leading to racemization (loss of stereochemical integrity)[4]. α-Methylallylglycine lacks an α-proton. Therefore, even if an oxazolone intermediate forms, enolization is impossible, guaranteeing 100% stereoretention during coupling.

Racemization cluster_0 Standard Allylglycine (Tertiary α-Carbon) cluster_1 α-Methylallylglycine (Quaternary α-Carbon) A Activated C-Terminus (Has α-proton) B Oxazolone Intermediate A->B Cyclization C Enolization (Loss of Chirality) B->C Base-catalyzed Deprotonation D Racemized Product (D/L Mixture) C->D Reprotonation E Activated C-Terminus (NO α-proton) F Oxazolone Intermediate E->F Cyclization G Stereoretention (Enolization Blocked) F->G Blocked (No acidic proton)

Caption: Mechanistic divergence of oxazolone-mediated racemization based on α-carbon substitution.

Comparative Reactivity Profile

The following table synthesizes the operational differences between the two amino acids during Solid-Phase Peptide Synthesis (SPPS) and downstream macrocyclization.

ParameterBoc-α-MethylallylglycineStandard Boc-Allylglycine
α-Carbon Type Quaternary (α,α-disubstituted)Tertiary
Helical Propensity Extremely High (Thorpe-Ingold effect)Low (Highly flexible)
Amine Nucleophilicity Very Low (Sterically hindered)High (Standard reactivity)
Coupling Reagents (onto amine) HATU, COMU, or PyAOP requiredDIC/Oxyma or HBTU sufficient
Racemization Risk (Activation) Zero (Lacks α-proton)Moderate to High (Requires careful base control)
RCM Efficiency (Stapling) High (Olefins pre-organized)Moderate (Yields E/Z mixtures, slower kinetics)
Primary Application Hydrocarbon Stapled Peptides ( i,i+4 )Flexible macrocycles, simple cross-linking

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols have been optimized for the unique steric and electronic demands of α-methylallylglycine.

Protocol A: Difficult Coupling Onto the Hindered Amine

Objective: Couple the subsequent Fmoc-protected amino acid onto the deprotected N-terminus of resin-bound α-methylallylglycine.

Rationale: Standard DIC/HOBt will result in incomplete coupling due to the steric clash between the incoming activated ester and the gem-dialkyl group. We utilize HATU (a highly reactive uronium salt based on HOAt) with a strong, non-nucleophilic base (DIPEA).

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 min) to remove the Fmoc group (if synthesizing via Fmoc-SPPS) or 50% TFA in DCM (if using Boc-SPPS). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve the incoming Fmoc-Amino Acid (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in minimal anhydrous DMF.

  • Base Addition: Add DIPEA (8.0 equivalents) to the activation vial. The solution should turn yellow, indicating the formation of the active ester. Pre-activate for exactly 2 minutes. (Note: Prolonged pre-activation of HATU leads to guanidinylation of the free amine).

  • Coupling: Transfer the activated mixture to the resin. Agitate at 40°C for 2 hours. (Alternatively, use microwave assistance at 75°C for 15 minutes).

  • Validation (Kaiser Test): Wash the resin (DMF, DCM). Perform a Kaiser test.

    • Self-Validation Check: If the beads are blue (positive for free amine), repeat steps 2-4 using PyAOP instead of HATU, as phosphonium reagents do not cause chain-terminating guanidinylation during extended couplings[3].

Protocol B: On-Resin Ring-Closing Metathesis (Peptide Stapling)

Objective: Form an all-hydrocarbon cross-link between two α-methylallylglycine residues located at i and i+4 positions.

Rationale: The metathesis of terminal olefins requires an anhydrous environment to prevent catalyst poisoning. Grubbs I catalyst is highly effective for terminal olefins pre-organized by the Thorpe-Ingold effect[1].

  • Preparation: Ensure the N-terminus is protected (e.g., Fmoc-intact or acetylated) to prevent the free amine from coordinating with and poisoning the Ruthenium catalyst.

  • Solvent Exchange: Wash the resin with anhydrous 1,2-Dichloroethane (DCE) (5 × 1 min) to swell the resin and remove all traces of DMF/water.

  • Catalyst Solution: Dissolve Grubbs First-Generation Catalyst (20 mol % relative to resin loading) in anhydrous DCE to achieve a 10 mM solution.

  • Reaction: Add the catalyst solution to the resin. Sparge the reaction vessel gently with Nitrogen ( N2​ ) gas for 2 hours at room temperature. The N2​ bubbling agitates the resin and drives the reaction forward by expelling the volatile ethylene gas byproduct.

  • Validation (LC-MS Micro-cleavage): Withdraw a few resin beads, wash with DCM, and cleave using a TFA cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 1 hour.

    • Self-Validation Check: Analyze the cleaved peptide via LC-MS. Successful RCM is confirmed by a mass shift of -28.03 Da (loss of C2​H4​ ) relative to the linear precursor.

StaplingWorkflow Step1 1. Solid Phase Peptide Synthesis (Incorporate α-methylallylglycine at i, i+4) Step2 2. N-Terminal Capping (Crucial to prevent Ru-catalyst poisoning) Step1->Step2 Step3 3. Anhydrous Solvent Exchange (Wash with dry DCE) Step2->Step3 Step4 4. Grubbs Catalyst Addition (20 mol% in DCE, N2 sparging) Step3->Step4 Step5 5. Micro-cleavage & LC-MS (Check for -28 Da mass shift) Step4->Step5 Step6 6. Final Global Cleavage (TFA Cocktail) Step5->Step6

Caption: Self-validating workflow for on-resin Ring-Closing Metathesis (RCM) peptide stapling.

Conclusion & Selection Matrix

The choice between Boc-α-methylallylglycine and standard Boc-allylglycine dictates the structural fate of the resulting peptide:

  • Select 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (α-methylallylglycine) when the ultimate goal is to generate a highly rigid, protease-resistant, α-helical stapled peptide for intracellular protein-protein interaction (PPI) targeting. The synthetic difficulty of coupling is heavily outweighed by the thermodynamic benefits of the Thorpe-Ingold effect and the absolute prevention of racemization.

  • Select Standard Allylglycine when synthesizing highly flexible macrocycles, when structural pre-organization is not required, or when cost and ease of standard coupling chemistries are the primary constraints.

References

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress National Institutes of Health (NIH) - PMC URL:[Link]

  • De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors Journal of the American Chemical Society (ACS) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate URL:[Link]

Sources

Comparative

Spectroscopic Characterization of 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic Acid Derivatives: A Comparative Guide

As a Senior Application Scientist, navigating the structural elucidation of sterically hindered, unnatural amino acids requires moving beyond standard analytical templates. 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation of sterically hindered, unnatural amino acids requires moving beyond standard analytical templates. 2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid (often referred to as Boc-α-methyl-allylglycine) is a critical building block in the synthesis of stapled peptides and peptidomimetics.

Unlike standard tertiary amino acids, this compound features a quaternary α-carbon (C2) bonded to a methyl group, an allyl group, a carboxylate, and a Boc-protected amine. This quaternary stereocenter fundamentally alters its spectroscopic signature. This guide objectively compares the spectroscopic performance and characterization workflows of this quaternary derivative against its tertiary counterpart (Boc-allylglycine) and its methyl ester derivative, providing the causal logic behind advanced analytical choices.

Comparative Spectroscopic Analysis: Quaternary vs. Tertiary Systems

Nuclear Magnetic Resonance (NMR) Resolution

The primary challenge in characterizing 2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid is the unambiguous assignment of the quaternary α-carbon and the differentiation of overlapping aliphatic signals.

  • ¹H NMR Causality: In standard tertiary amino acids, the α-proton typically appears as a distinct multiplet or doublet of doublets around 4.3 ppm[1]. In our target quaternary compound, this proton is replaced by an α-methyl group. This creates a diagnostic singlet (~1.45 ppm) that unfortunately overlaps heavily with the massive 9-proton singlet of the Boc tert-butyl group (~1.40 ppm)[2]. High-field NMR (≥400 MHz) or the use of aromatic solvents (e.g., Benzene- d6​ ) to induce solvent-induced shifts (ASIS) is required to resolve these two singlets. The olefinic protons of the allyl group remain a key structural identifier, typically appearing as a complex multiplet at 5.70 ppm (γ-CH) and a terminal alkene set at 5.10–5.20 ppm (δ-CH₂)[1].

  • ¹³C NMR Causality: The transition from a tertiary to a quaternary α-carbon induces a significant downfield shift. While a standard α-carbon resonates around 53 ppm, the quaternary C2 in 2-methylpent-4-enoic acid derivatives shifts to approximately 60–62 ppm due to the deshielding effect of the additional alkyl substitution[3].

  • 2D NMR Necessity: Because the quaternary C2 lacks an attached proton, it is entirely invisible in standard ¹H-¹H COSY and ¹H-¹³C HSQC experiments[2]. To validate the structure, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC will reveal critical 2-bond and 3-bond correlations from the α-methyl protons and the β-allylic protons to the C2 quaternary carbon, self-validating the quaternary connectivity.

Mass Spectrometry (MS) Fragmentation Pathways

Boc-protected amino groups are highly sensitive to acidic conditions, readily cleaving to produce tert-butyl cations and carbon dioxide[4].

  • Ionization Choice: Hard ionization techniques like Electron Ionization (EI) often obliterate the molecular ion of Boc-derivatives. Electrospray Ionization (ESI) is the preferred soft ionization method.

  • Fragmentation Logic: In ESI-MS/MS, the [M+H]⁺ ion ( m/z 230.14) undergoes a highly predictable, stepwise fragmentation. The initial loss of isobutylene (-56 Da) yields an intermediate at m/z 174.08, followed by the rapid loss of CO₂ (-44 Da) to yield a stable fragment at m/z 130.09[4]. This -100 Da neutral loss is the definitive mass signature of a Boc-protected primary or secondary amine.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic shifts, allowing for rapid comparative benchmarking against alternative derivatives.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (400 MHz, CDCl₃)

Structural MoietyBoc-α-Me-AllylGly-OH (Quaternary)Boc-AllylGly-OH (Tertiary Alternative)Boc-α-Me-AllylGly-OMe (Ester Derivative)
Boc -C(CH₃)₃ (¹H) ~1.40 ppm (s, 9H)~1.42 ppm (s, 9H)~1.40 ppm (s, 9H)
α-CH₃ (¹H) ~1.48 ppm (s, 3H)N/A~1.45 ppm (s, 3H)
α-CH (¹H) N/A~4.35 ppm (m, 1H)N/A
Ester -OCH₃ (¹H) N/AN/A~3.72 ppm (s, 3H)
Olefin γ-CH (¹H) ~5.75 ppm (m, 1H)~5.70 ppm (m, 1H)~5.72 ppm (m, 1H)
α-Carbon (¹³C) ~60.5 ppm (Quaternary)~53.2 ppm (Tertiary)~60.8 ppm (Quaternary)
Carboxyl C=O (¹³C) ~176.5 ppm~175.8 ppm~173.5 ppm (Ester)

Table 2: Comparative MS and IR Signatures

Analytical FeatureBoc-α-Me-AllylGly-OHBoc-AllylGly-OHBoc-α-Me-AllylGly-OMe
ESI-MS[M+H]⁺ m/z 230.14 m/z 216.12 m/z 244.15
ESI-MS Base Fragment m/z 130.09 (-100 Da) m/z 116.07 (-100 Da) m/z 144.10 (-100 Da)
IR: Urethane C=O ~1690 cm⁻¹~1695 cm⁻¹~1700 cm⁻¹
IR: Acid/Ester C=O ~1710 cm⁻¹ (Broad)~1715 cm⁻¹ (Broad)~1740 cm⁻¹ (Sharp)
IR: Olefin C=C ~1640 cm⁻¹[3]~1640 cm⁻¹~1642 cm⁻¹

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are engineered to bypass the common pitfalls associated with quaternary carbons and labile protecting groups.

Protocol A: High-Fidelity NMR Acquisition for Quaternary Carbons

Standard 13C NMR parameters will fail to adequately resolve the C2 carbon due to its lack of dipole-dipole relaxation.

  • Sample Preparation: Dissolve 20 mg of the highly pure (>95%) derivative in 0.6 mL of CDCl₃. Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference[2].

  • ¹H NMR Acquisition: Acquire 32 scans at 400 MHz. Ensure the spectral window captures the broad carboxylic acid proton (often >10.0 ppm).

  • ¹³C NMR Acquisition (Critical Step): Set the relaxation delay (D1) to 5–10 seconds . Quaternary carbons lack attached protons, resulting in exceptionally long T1​ relaxation times. A standard 1-second delay will saturate the C2 signal, rendering it indistinguishable from baseline noise. Acquire a minimum of 1024 scans[2].

  • 2D HMBC Mapping: Execute a gradient-enhanced ¹H-¹³C HMBC experiment optimized for long-range couplings ( J = 8 Hz). Validate the structure by confirming cross-peaks between the α-methyl protons (~1.48 ppm) and the C2 carbon (~60.5 ppm).

Protocol B: LC-ESI-MS Workflow for Labile Boc-Derivatives

Aggressive ionization or harsh mobile phases will cause premature Boc cleavage, masking the true molecular ion.

  • Mobile Phase Formulation: Use LC-MS grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Buffer both with exactly 0.1% Formic Acid . Do not use Trifluoroacetic Acid (TFA), as strong localized acidity during droplet desolvation can cleave the Boc group[4].

  • Chromatography: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient of 5% to 95% B over 8 minutes.

  • Source Optimization: Operate in ESI+ mode. Lower the desolvation temperature to 250°C and reduce the declustering potential/cone voltage to 20-30 V. This "soft" tuning preserves the intact [M+H]⁺ and[M+Na]⁺ adducts prior to intentional collision-induced dissociation (CID).

Visualizing the Analytical Workflows

NMR_Workflow A Sample Preparation Dissolve in CDCl3 (20 mg) B 1D 1H NMR (400 MHz) Identify α-CH3 & Allyl Protons A->B C 1D 13C NMR Set D1 > 5s for Quaternary C A->C D 2D HSQC Map protonated carbons B->D C->D E 2D HMBC Correlate α-CH3 to C2 D->E F Structural Elucidation Unambiguous C2 Assignment E->F

Caption: Workflow for NMR elucidation of quaternary amino acids, highlighting the critical HMBC step.

MS_Fragmentation M [M+H]+ Ion m/z 230.14 F1 Loss of Isobutylene m/z 174.08 M->F1 - C4H8 (-56 Da) F2 Loss of CO2 m/z 130.09 M->F2 - C5H8O2 (-100 Da) F1->F2 - CO2 (-44 Da) F3 Loss of H2O m/z 112.08 F2->F3 - H2O (-18 Da)

Caption: ESI-MS fragmentation pathway for Boc-α-Me-AllylGly-OH, showing characteristic diagnostic losses.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic-chemistry.org. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 549519, 2-Methyl-4-pentenoic acid." PubChem. URL:[Link]

Sources

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